2,2,2-Trichloroethyl-2-fluoroacrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethyl 2-fluoroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBUOZNCCZTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382138 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98120-00-4 | |
| Record name | 2,2,2-Trichloroethyl-2-fluoroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,2-Trichloroethyl-2-fluoroacrylate chemical properties and structure
Executive Summary
2,2,2-Trichloroethyl 2-fluoroacrylate (often abbreviated as FATRICE in macromolecular literature) is a specialized functional monomer bridging the gap between high-performance fluoropolymers and precision organic synthesis. Characterized by its unique "push-pull" electronic structure—owing to the
-
Optical Materials: As a precursor for low-loss Plastic Optical Fibers (POF) and cladding materials transparent in the Near-Infrared (NIR) region.
-
Synthetic Chemistry: As a carrier of the 2,2,2-trichloroethyl (TCE) protecting group, offering orthogonal deprotection strategies in complex drug synthesis.
This guide provides a rigorous analysis of its chemical architecture, validated synthesis protocols, and application in photonics and medicinal chemistry.
Chemical Architecture & Fundamental Properties
Structural Analysis
The FATRICE molecule (
-
-Fluoro Substitution: The fluorine atom at the alpha position exerts a strong inductive effect (
), lowering the energy of the LUMO and making the double bond highly susceptible to radical addition, while also increasing the glass transition temperature ( ) of resulting polymers due to restricted rotation. -
Trichloroethyl Moiety: The
group adds significant steric bulk and refractive index modulation. It also serves as a "safety fuse," allowing the ester to be cleaved under mild reductive conditions (Zn/Acetic acid), a property exploited in prodrug design and peptide synthesis.
Physical Properties Profile
Note: Values derived from structure-property relationships of analogous
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 221.44 g/mol | Stoichiometric calculations |
| Physical State | Colorless Liquid | Monomer handling |
| Boiling Point | ~60–65 °C at 10 mmHg (Est.) | Purification via vacuum distillation |
| Refractive Index ( | ~1.44–1.46 (Monomer) | Core/Cladding design (Polymer |
| Diagnostic signal for purity verification | ||
| Solubility | Soluble in THF, | Compatible with standard organic workflows |
Synthesis & Production Protocol
The most robust route to FATRICE involves the esterification of 2-fluoroacryloyl chloride with 2,2,2-trichloroethanol. Direct esterification of the acid is often low-yielding due to the sensitivity of the fluoroacrylate double bond to polymerization.
Confirmed Synthetic Pathway
Reaction: 2-Fluoroacryloyl chloride + 2,2,2-Trichloroethanol
Step-by-Step Laboratory Protocol
Safety Warning: 2-Fluoroacryloyl chloride is a lachrymator and corrosive. Perform all operations in a fume hood.
Reagents:
-
2-Fluoroacryloyl chloride (1.0 eq)
-
2,2,2-Trichloroethanol (1.0 eq)
-
Pyridine or Triethylamine (1.1 eq) [Acid Scavenger]
-
Dichloromethane (DCM) [Solvent, anhydrous]
-
Hydroquinone (50 ppm) [Polymerization Inhibitor]
Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Charge the flask with 2,2,2-trichloroethanol and dry DCM. Cool the system to 0°C using an ice/water bath. Add the base (Pyridine).[1]
-
Addition: Dissolve 2-fluoroacryloyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent spontaneous polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will become cloudy as the pyridinium salt precipitates.
-
Workup:
-
Filter off the solid salts.
-
Wash the filtrate with cold 1M HCl (to remove excess pyridine).
-
Wash with sat.[1]
(to remove unreacted acid). -
Wash with Brine, dry over
.
-
-
Purification: Concentrate the organic layer in vacuo at low temperature (<30°C). Purify the crude oil via vacuum distillation (add fresh inhibitor before heating).
Visualization: Synthetic Logic & Reactivity
Figure 1: Synthetic workflow for FATRICE production via acyl chloride esterification.
Polymerization & Material Science Applications[2][3][4][5][6][7]
The primary industrial application of FATRICE is in the fabrication of Plastic Optical Fibers (POF) .
Optical Physics of Fluorination
Standard PMMA (Poly-methyl methacrylate) fibers suffer from signal attenuation in the Near-Infrared (NIR) due to C-H bond overtone vibrations.
-
Substitution Strategy: Replacing C-H bonds with C-F and C-Cl bonds shifts these vibrational overtones to longer wavelengths (outside the telecommunication windows).
-
Refractive Index: The heavy halogen loading lowers the refractive index, making poly(FATRICE) an excellent cladding material when paired with a higher-index core, or a core material when copolymerized to match specific index gradients.
Polymerization Kinetics (RAFT/Free Radical)
FATRICE is typically copolymerized with other fluoroacrylates (e.g., MATRIFE) to tune mechanical properties.
-
Initiator: AIBN or tert-butyl 2,2-dimethylperoxypropanoate.
-
Ceiling Temperature (
): -Fluoroacrylates have a lower than methacrylates. Polymerization must be conducted at moderate temperatures (60–70°C) to favor propagation over depolymerization. -
Thermal Stability: The resulting copolymers exhibit high thermal stability (
), crucial for automotive and aerospace data links.
Synthetic Utility: The "Troc" Protecting Group[1][8]
Beyond materials, the 2,2,2-trichloroethyl ester moiety is a vital tool in drug development, known as the TCE or Troc (when a carbonate) protecting group.
Mechanism of Deprotection
The TCE group is "orthogonal" to acid-labile (Boc) and base-labile (Fmoc) groups. It is removed via Reductive
-
Insertion: Zinc inserts into the C-Cl bond.
-
Elimination: The resulting carbanion/organozinc species undergoes
-elimination, ejecting the carboxylate (the deprotected drug) and forming 1,1-dichloroethene.
Validated Deprotection Protocol
-
Reagents: Activated Zinc dust, Acetic Acid (AcOH), THF.
-
Condition: Stir at Room Temperature for 1–4 hours.
-
Advantage: This method is neutral-to-mildly acidic, preserving sensitive peptide bonds or stereocenters that might racemize under basic hydrolysis.
Visualization: Deprotection Mechanism
Figure 2: Reductive cleavage mechanism of the Trichloroethyl (TCE) ester using Zinc.
References
-
Polymerization & Properties: Cracowski, J. M., et al. (2008).[2] "Free Radical Copolymerization of 2,2,2-Trifluoroethyl
-Fluoroacrylate and tert-Butyl -Trifluoromethylacrylate." Journal of Polymer Science Part A: Polymer Chemistry. -
Optical Fiber Applications: Bosc, D., et al. (2010). "Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers."[3] MDPI Polymers.
-
Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Zn/AcOH cleavage of TCE esters).
-
Synthesis of Fluoroacrylates: Yang, Q., et al. (2018).[4] "Thermal and photo RAFT Polymerization of 2,2,2-trifluoroethyl
-fluoroacrylate." Polymer Chemistry (RSC). -
Troc Group Utility: "Reductive Cleavage of 2,2,2-Trichloroethyl Esters."[5] Chimia, 2025.[6] (Discussing mild deprotection strategies).
Sources
Technical Guide: FATRICE Monomer Synthesis and Polymerization
Topic: FATRICE Monomer Synthesis and Literature Review Content Type: In-Depth Technical Guide Audience: Polymer Chemists, Materials Scientists, and Optical Component Developers
Executive Summary & Chemical Identity
FATRICE is the technical acronym for 2,2,2-trichloroethyl α-fluoroacrylate .[1] It is a specialized fluorinated monomer used primarily in the synthesis of high-performance fluoropolymers for optical applications, such as plastic optical fibers (POF) and waveguides.
Unlike its fully fluorinated counterpart FATRIFE (2,2,2-trifluoroethyl α-fluoroacrylate), FATRICE incorporates chlorine atoms into the ester side chain. This modification allows for precise tuning of the refractive index (RI) —chlorine increases the RI, while fluorine decreases it—enabling the creation of core-cladding structures with graded refractive indices when copolymerized.
Chemical Profile
| Property | Specification |
| Common Name | FATRICE |
| IUPAC Name | 2,2,2-trichloroethyl 2-fluoroacrylate |
| Chemical Formula | C₅H₄Cl₃FO₂ |
| Molecular Weight | ~221.44 g/mol |
| Key Functional Group | α-Fluoroacrylate (C=C(F)-COOR) |
| Primary Utility | Refractive index modulation in optical polymers |
Monomer Synthesis
The synthesis of FATRICE belongs to the class of α-fluoroacrylate esterifications. Because α-fluoroacrylates are highly reactive and prone to spontaneous polymerization, their synthesis requires controlled conditions and the use of polymerization inhibitors.
Synthetic Pathway
The most robust route described in literature (Cracowski, Montembault, Ameduri et al.) involves the esterification of α-fluoroacryloyl chloride with 2,2,2-trichloroethanol .
Reaction Scheme (DOT Visualization)
[2]
Protocol Highlights
-
Reagents: α-Fluoroacryloyl chloride (acylating agent), 2,2,2-trichloroethanol (alcohol), and a non-nucleophilic base (e.g., 2,6-lutidine or pyridine) to scavenge the HCl byproduct.
-
Solvent: Dichloromethane (DCM) or anhydrous ether.
-
Temperature: The reaction is typically exothermic and must be initiated at 0°C or lower to prevent polymerization of the fluoroacrylic moiety.
-
Purification: The crude monomer is purified via vacuum distillation. Crucial: A radical inhibitor (e.g., hydroquinone or phenothiazine) must be present during distillation to prevent thermal polymerization.
Polymerization and Copolymerization
FATRICE is rarely used as a homopolymer due to its brittleness and specific optical requirements. It is most valuable when copolymerized with FATRIFE (the trifluoro- analog) or MATRIFE (2,2,2-trifluoroethyl methacrylate) to create materials with tunable thermal and optical properties.
Free Radical Polymerization Protocol
The following protocol is based on the methodologies established by the University of Le Mans (Ameduri et al.).
Reagents:
-
Monomers: FATRICE (and comonomer FATRIFE/MATRIFE).
-
Initiator: tert-butyl 2,2-dimethylperoxypropanoate (TBPPi) or AIBN.
-
Solvent: Acetonitrile (AcN) or 1,1,1,3,3-pentafluorobutane (Solkane® 365 mfc).
Step-by-Step Workflow:
-
Degassing: Place the monomer(s) and solvent in a Carius tube. Perform at least three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).
-
Initiation: Add the initiator (TBPPi) under a nitrogen atmosphere.
-
Polymerization: Seal the tube and immerse in a shaking oil bath at 74°C (for TBPPi) for approx. 16 hours.
-
Precipitation: Pour the reaction mixture into an excess of cold methanol or n-pentane to precipitate the polymer.
-
Drying: Dry the polymer under vacuum at 50°C until constant weight.
Copolymerization Kinetics (Reactivity Ratios)
Understanding the reactivity ratios (
-
System: Poly(MATRIFE-co-FATRICE)
-
Reactivity Ratios (at 74°C):
-
Interpretation: The methacrylate radical prefers to react with its own monomer (
), while the FATRICE radical prefers to cross-react ( ). This suggests a tendency toward a gradient or statistical copolymer rather than a perfectly alternating one.[5]
Copolymerization Logic Diagram
[1][2]
Characterization & Properties
NMR Spectroscopy
Verification of the FATRICE structure and copolymer composition is performed via
- F NMR: The fluorine atom on the alpha-carbon of the acrylate exhibits a distinct chemical shift. In copolymers, this signal splits or shifts depending on the neighboring diad sequences (e.g., FATRICE-FATRICE vs. FATRICE-MATRIFE), allowing for microstructural analysis.
- H NMR: Used to quantify the ratio of the trichloroethyl group protons (FATRICE) vs. trifluoroethyl group protons (FATRIFE/MATRIFE).
Thermal Properties
FATRICE homopolymers and copolymers exhibit high thermal stability due to the C-F and C-Cl bonds.
| Polymer Composition | Tg (°C) | Td (10% wt loss) |
| Poly(FATRIFE) (100% F) | ~113°C | ~340°C |
| Poly(FATRICE) (100% Cl) | ~127°C | ~300-310°C |
| Copolymer (50/50) | ~120°C | ~320°C |
Note: The substitution of Fluorine (FATRIFE) with Chlorine (FATRICE) increases the Glass Transition Temperature (Tg) due to the bulkier chlorine atoms restricting chain mobility.
Optical Properties (The "Why" of FATRICE)
The primary motivation for synthesizing FATRICE is Refractive Index (RI) engineering.
-
Fluorine (FATRIFE): Lowers RI (n ≈ 1.35 - 1.38).
-
Chlorine (FATRICE): Increases RI (n > 1.45).
-
Application: By varying the feed ratio of FATRIFE to FATRICE, researchers can precisely dial in the refractive index to create the Core (High RI, high FATRICE) and Cladding (Low RI, high FATRIFE) of optical fibers without changing the base polymer chemistry significantly.
References
-
Cracowski, J. M., Montembault, V., & Ameduri, B. (2010).[7][8] Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2154–2161.[7][8][9][10] Link
-
Cracowski, J. M., Montembault, V., Bosc, D., & Fontaine, L. (2009). Free Radical Copolymerization of α-Fluoroacrylates for Optical Materials: Synthesis and Characterization. Journal of Polymer Science Part A: Polymer Chemistry.[6][7][8][9][10] Link
-
Ameduri, B. (2018). Fluorinated Polymers: Synthesis, Properties, Processing and Simulation. Royal Society of Chemistry. Link
-
Ge, Z., Zhang, X., Dai, J., Li, W., & Luo, Y. (2025). Recent Advances in Fluorinated Acrylate Polymers for Optical Applications. (General Review Context). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. courts.nh.gov [courts.nh.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fabricehoudart.substack.com [fabricehoudart.substack.com]
- 6. researchgate.net [researchgate.net]
- 7. Archive ouverte HAL [cv.hal.science]
- 8. Ameduri, Bruno (1961-.... ; auteur en chimie macromoléculaire) [idref.fr]
- 9. Publications HAL-IMMM - IMMM [immm.univ-lemans.fr]
- 10. perso.univ-lemans.fr [perso.univ-lemans.fr]
Fluorinated acrylate monomers for optical fiber cladding
Executive Summary
This guide addresses the material engineering of fluorinated acrylate monomers used as cladding for Polymer Clad Silica (PCS) fibers. In high-numerical aperture (NA) applications—such as high-power laser delivery and evanescent wave biosensors—standard urethane acrylates (
To achieve a Numerical Aperture (NA)
This whitepaper details the formulation strategies, synthesis protocols, and validation workflows required to balance optical performance with mechanical integrity.
The Physics of Refraction & Material Selection
The Fluorine Effect
The refractive index (
-
Standard Acrylates:
-
Fluorinated Acrylates:
Transmission Benefit: C-F bonds are heavier than C-H bonds, shifting the fundamental vibrational absorption bands further into the infrared. This reduces attenuation in the Near-Infrared (NIR) telecom windows (1300nm and 1550nm) by minimizing overtone absorption.[1]
Monomer Selection Matrix
Researchers must select monomers based on the trade-off between RI reduction and viscosity/curing speed.
| Monomer Class | Specific Example | Approx. RI ( | Role in Formulation |
| Short-Chain Fluoro-Methacrylates | TFEMA (2,2,2-Trifluoroethyl methacrylate) | ~1.42 | Diluent: Low viscosity, moderate RI reduction. Good solvent power. |
| Perfluorinated Acrylates | PFOA (Perfluorooctyl acrylate) or HFPO derivatives | ~1.33 - 1.35 | RI Driver: Maximizes NA. High cost, poor solubility with non-fluorinated additives. |
| Crosslinkers | PEG-DA (Polyethylene glycol diacrylate) | ~1.46 | Modulus Control: Increases crosslink density. Note: Increases RI, use sparingly. |
| Adhesion Promoters | Acrylated Silanes (e.g., Methacryloxypropyltrimethoxysilane) | ~1.42 | Interface Anchor: Covalent bonding to silica glass. |
Formulation Strategy: The "Interface Problem"
The primary failure mode in PCS fibers is delamination. A purely fluorinated polymer acts like "Teflon" on glass—it will not stick.
The Solution: Silane Coupling You must incorporate an organofunctional silane.[2] The silane acts as a molecular bridge:[2][3]
-
Hydrolysis: The methoxy/ethoxy groups on the silane hydrolyze to form silanols (-Si-OH).
-
Condensation: These silanols react with surface hydroxyls on the silica glass (Si-OH + HO-Si
Si-O-Si bond). -
Copolymerization: The acrylate tail of the silane co-polymerizes with the fluorinated bulk during UV cure.
Critical Protocol Note: Silanes are often incompatible with highly fluorinated monomers (phase separation). You may need a "compatibilizer" or intermediate polarity monomer (e.g., 2-ethylhexyl acrylate) in trace amounts to maintain a homogeneous liquid phase.
Visualization: Formulation & Performance Logic
The following diagram illustrates the interdependence of chemical inputs and physical properties.
Figure 1: The Formulation Triangle. Note the direct conflict between maximizing Fluorine content (for Low RI) and maintaining Adhesion.
Experimental Protocol: Synthesis & Coating
This protocol assumes a standard fiber draw tower setup.
Phase 1: Pre-Formulation (Inert Environment)
-
Step 1: Degas all fluorinated monomers. Fluorocarbons have high gas solubility; dissolved oxygen will inhibit the cure.
-
Step 2: Mix Photoinitiator (PI). Use a PI with high absorbance in the UV-C range (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) at 1-3 wt%.
-
Why? Fluorinated backbones are highly transparent to UV; surface cure is the bottleneck.
-
-
Step 3: Add Silane (1-2 wt%) last to prevent premature hydrolysis.
Phase 2: Fiber Draw & Coating
-
Step 1: Preform Feed. Feed the silica preform into the graphite furnace (
C). -
Step 2: Diameter Monitor. Draw fiber to 125µm or 200µm (common core sizes).
-
Step 3: Coating Application.
-
Use a pressurized coating die.
-
Temperature Control: Maintain coating resin at
C to lower viscosity for uniform concentricity.
-
-
Step 4: UV Curing (The Critical Step).
-
Atmosphere: You MUST use a Nitrogen purge in the curing tube.
-
Mechanism:[4][5] Oxygen reacts with free radicals to form stable peroxides, terminating the chain reaction.[6] In fluorinated systems, this leaves a "tacky" surface that ruins the fiber's mechanical strength.
-
Target Oxygen Level: < 50 ppm.
-
Characterization & Validation
Refractive Index (Metricon Method)
Do not rely on liquid RI. Polymerization densification increases RI.
-
Spin coat the formulation onto a silicon wafer.
-
Cure under identical
conditions as the draw tower. -
Use a prism coupler (Metricon) to measure
at 633nm, 1300nm, and 1550nm.
Adhesion Testing (Strip Force)
The industry standard is the Strip Force Test .
-
Protocol: Use a mechanical stripper to remove 30mm of cladding at a constant speed (500mm/min).
-
Target: 1.5 N to 4.0 N (for 125µm fiber).
-
Failure Analysis:
-
< 1.0 N: Insufficient Silane or poor wetting.
-
5.0 N: Polymer is too crosslinked/brittle; fiber will break during stripping.
-
Attenuation Spectrum
Use the Cut-back Method .
-
Measure power (
) through 1km of fiber. -
Cut fiber to 2m without disturbing the launch condition.
-
Measure power (
). -
Calculate Loss
.
Application in Bio-Sensing (Relevance to Drug Dev)
For drug development professionals, these fibers are critical for Evanescent Wave Spectroscopy .
-
Mechanism: Because the cladding has a lower RI than the core, light propagates via Total Internal Reflection (TIR). However, a small portion of the electromagnetic field (the evanescent wave) penetrates the cladding.
-
Design: By using a thin, highly fluorinated cladding, the evanescent field can interact with antibodies or proteins immobilized on the cladding surface.
-
Benefit: Real-time kinetic monitoring of drug-protein binding without labeling.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Surface Tacky/Wet | Oxygen Inhibition | Increase |
| High Attenuation | Microbending | Modulus is too high. Add a flexible oligomer (e.g., fluorinated polyether). |
| Cloudy Coating | Phase Separation | The Silane and Fluoromonomer are immiscible. Add 5% TFEMA as a co-solvent. |
| Delamination | Moisture Attack | Silane hydrolysis failed. Check pH of formulation; ensure glass preform is dry before coating. |
Workflow Visualization
Figure 2: The Fabrication Workflow. Note the convergence of the Silica Core (Draw) and Polymer (Mix) at the Coating stage.
References
-
Glaesemann, G. S., et al. (2023). "From acrylates to silicones: A review of common optical fibre coatings used for normal to harsh environments." Sheffield Hallam University Research Archive. Link
-
Bunge, C., et al. (2025). "Refractive index and dispersion of highly fluorinated acrylic monomers in the 1.5 µm telecom wavelength region." ResearchGate. Link
-
Goldenberg, L. M., et al. (2025).[7][8] "Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers."[1][7] MDPI Applied Sciences. Link
-
Bomar Technologies. (2024). "How to Reduce the Effects of Oxygen Inhibition in UV Curing." Bomar Technical Guides. Link
-
SpecialChem. (2023). "Adhesion Promoters for Coatings: Chemistry, Types, and Selection Tips." SpecialChem Knowledge Base. Link
-
Luvantix ADM. (2020). "PC Series for Polymer Cladding: Technical Data Sheet." Luvantix Official Site. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adhesion Promotion [evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. meetoptics.com [meetoptics.com]
- 5. scribd.com [scribd.com]
- 6. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
Technical Guide: Alpha-Fluoroacrylate Monomers with Chlorinated Side Chains
Focus: 2,2,2-Trichloroethyl Alpha-Fluoroacrylate (FATRICE) and Derivatives
Executive Summary
In the domain of high-performance optical polymers, alpha-fluoroacrylates represent a gold standard due to their optical transparency, high glass transition temperatures (
This guide details the synthesis, polymerization, and application of chlorinated alpha-fluoroacrylates , specifically 2,2,2-trichloroethyl alpha-fluoroacrylate (FATRICE) .[1] By introducing chlorine into the ester side chain while maintaining the alpha-fluorine backbone, researchers can precisely tune the refractive index upward (
Molecular Architecture & Design Principles
The structural design of FATRICE balances three competing requirements for optical materials:
-
Alpha-Fluorine (
-F):-
Effect: Increases
significantly compared to simple acrylates (dipole stiffening of the backbone). -
Benefit: Provides optical transparency in the Near-IR (NIR) by reducing C-H overtone absorption.
-
-
Chlorinated Side Chain (
):-
Effect: The high molar refraction of the C-Cl bond increases the refractive index.
-
Benefit: Allows the material to function as the core in optical fibers when paired with lower-index fluorinated claddings.
-
-
Ester Linkage:
-
Effect: Decouples the side chain from the polymerization kinetics, allowing for radical copolymerization with other methacrylates.
-
Property-Structure Relationship Flowchart
Figure 1: Impact of structural components on the physicochemical properties of FATRICE monomers.
Synthesis Protocol: 2,2,2-Trichloroethyl Alpha-Fluoroacrylate (FATRICE)[1][2][3][4]
The synthesis of FATRICE is best achieved via an acyl chloride intermediate to ensure high purity and avoid difficult transesterification equilibria.
Reagents Required[2][3][4][5][6][7]
-
Precursor: 2-Fluoroacrylic acid (2-FAA) [Commercially available or synthesized from fluoroacetate].
-
Reagent: Thionyl chloride (
) or Oxalyl chloride. -
Alcohol: 2,2,2-Trichloroethanol.
-
Base: Pyridine or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Inhibitor: 2,6-Di-tert-butyl-4-methylphenol (BHT).
Step-by-Step Methodology
Phase 1: Synthesis of 2-Fluoroacryloyl Chloride
-
Setup: Equip a dry 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar under
atmosphere. -
Charging: Add 2-Fluoroacrylic acid (0.1 mol) and a catalytic amount of DMF (3 drops) to the flask.
-
Chlorination: Add Thionyl chloride (0.12 mol) dropwise at 0°C.
-
Reaction: Once addition is complete, heat the mixture to 50°C for 3 hours until gas evolution (
, ) ceases. -
Purification: Distill the crude product under reduced pressure to isolate 2-fluoroacryloyl chloride (b.p. approx 40-42°C at modest vacuum). Handle with extreme care; lachrymator.
Phase 2: Esterification to FATRICE
-
Setup: Clean and dry the reaction vessel. Charge with 2,2,2-trichloroethanol (0.1 mol), Pyridine (0.11 mol), and DCM (100 mL). Cool to 0°C.[2]
-
Addition: Dissolve the isolated 2-fluoroacryloyl chloride (from Phase 1) in 20 mL DCM and add dropwise to the alcohol solution. Maintain temperature < 5°C to prevent polymerization.
-
Workup: Stir at room temperature for 12 hours. Filter off the pyridinium hydrochloride salt.
-
Washing: Wash the organic phase sequentially with:
-
1M HCl (remove residual pyridine)
-
Sat.
(remove unreacted acid) -
Brine
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Final Purification: Distill under high vacuum in the presence of BHT inhibitor.
-
Target Yield: 70-85%.[3]
-
Characterization: Confirm via
H NMR (doublet for vinyl protons) and F NMR.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from acid precursor to chlorinated monomer.
Polymerization Protocols
FATRICE polymerizes readily via free-radical mechanisms. Due to the electron-withdrawing nature of the alpha-fluorine and the trichloro-ester, the propagating radical is electrophilic.
Protocol: Free Radical Copolymerization (FATRICE-co-FATRIFE)
This protocol creates a copolymer with a tuned refractive index.
-
Monomer Feed: Mix FATRICE and FATRIFE (2,2,2-trifluoroethyl alpha-fluoroacrylate) in the desired molar ratio (e.g., 50:50).
-
Initiator: Add tert-butyl peroxypivalate (TBPPi) (0.5 - 1.0 mol%). Note: AIBN can be used but TBPPi often yields better conversion at lower temperatures.
-
Solvent: Use Acetonitrile or Ethyl Acetate (Monomer concentration ~ 2-3 M).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for fluoroacrylates).
-
Polymerization: Seal the ampoule and heat to 60°C for 16 hours.
-
Precipitation: Pour the viscous solution into excess n-Hexane or Methanol .
-
Drying: Dry the white precipitate under vacuum at 60°C for 24 hours.
Kinetics Note
-
Reactivity Ratios: In copolymerization with trifluoro-analogs (FATRIFE), reactivity ratios are often distinct (
, ), suggesting a tendency toward alternating or gradient structures depending on feed. -
Ceiling Temperature: Alpha-fluoroacrylates have high ceiling temperatures compared to alpha-methyl styrenes, allowing robust polymerization up to 80°C without depolymerization.
Material Properties & Data
The introduction of the trichloroethyl group drastically alters the optical and thermal landscape of the polymer.
Comparative Data Table
| Property | Poly(FATRIFE) (Trifluoro) | Poly(FATRICE) (Trichloro) | Significance |
| Refractive Index ( | ~1.37 - 1.41 | 1.48 - 1.50 | Enables Core/Clad waveguiding contrast. |
| Glass Transition ( | ~113°C | ~120 - 130°C | Higher thermal stability for device operation. |
| Density | ~1.40 g/cm³ | > 1.50 g/cm³ | Increased mass density due to Cl atoms. |
| Surface Energy | Very Low (< 20 mN/m) | Moderate (~30 mN/m) | Improves adhesion to substrates compared to perfluorinated chains. |
| Solubility | Fluorinated solvents, THF | THF, Acetone, Chlorinated solvents | Broader solvent compatibility for processing. |
Optical Tuning
By copolymerizing FATRICE and FATRIFE, the refractive index can be linearly tuned.
-
Equation:
-
Where
is the volume fraction.
-
-
Application: This allows the fabrication of Graded Index (GI) Polymer Optical Fibers (POF) where the RI decreases parabolically from the center (FATRICE-rich) to the periphery (FATRIFE-rich).
Applications
Polymer Optical Fibers (POF)
-
Core Material: Poly(FATRICE) serves as the high-index core.
-
Cladding: Poly(FATRIFE) or Poly(Heptafluorobutyl acrylate) serves as the low-index cladding.
-
Benefit: The alpha-fluoro backbone ensures low attenuation in the NIR windows (850 nm, 1300 nm) used in short-haul data comms.
E-Beam Lithography Resists
-
Mechanism: The C-Cl bond is sensitive to electron beam radiation. Upon irradiation, C-Cl scission occurs, generating radicals that lead to main-chain scission (positive tone) or crosslinking (negative tone) depending on the specific formulation and developer.
-
Advantage: Higher sensitivity than pure PMMA due to the dissociative electron attachment cross-section of the chlorine atoms.
References
-
Cracowski, J. M., Montembault, V., & Ameduri, B. (2010).[1] Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Yang, Q., Guerre, M., Ladmiral, V., & Ameduri, B. (2018).[4] Thermal and photo RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry. Link
-
Bogdanova, A., et al. (2025). Recent Progress on Polymer Waveguide Materials. ResearchGate. Link
-
BenchChem. (n.d.). 2-Fluoroacryloyl Chloride Product Information. Link
-
Sigma-Aldrich. (n.d.). Poly(2,2,2-trifluoroethyl methacrylate) Properties. Link
Sources
Glass transition temperature (Tg) of FATRICE homopolymers
An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Fatty Acid-Based Homopolymers
Authored by: A Senior Application Scientist
Abstract
The glass transition temperature (Tg) is a critical physicochemical parameter for amorphous and semi-crystalline polymers, marking their transition from a rigid, glassy state to a more flexible, rubbery state. For fatty acid-based homopolymers (FATRICE), a class of biodegradable polymers with significant potential in drug delivery, a thorough understanding and precise control of Tg are paramount for formulation design, stability, and performance. This guide provides an in-depth exploration of the theoretical underpinnings of Tg in the context of FATRICE homopolymers, elucidates the key molecular factors that govern this thermal transition, presents a detailed methodology for its experimental determination using Differential Scanning Calorimetry (DSC), and discusses its profound implications in the development of advanced drug delivery systems.
The Phenomenon of Glass Transition in Polymers
The glass transition is a reversible physical transition experienced by amorphous materials. Unlike a true melting point (Tm), which is a first-order thermodynamic transition characteristic of crystalline materials, the glass transition is a second-order transition observed as a stepwise change in heat capacity.[1][2] Below the glass transition temperature (Tg), the polymer chains are "frozen" in a rigid, glassy state with limited segmental motion.[3][4] As the polymer is heated through the Tg, the chains gain sufficient thermal energy to overcome intermolecular forces, allowing for cooperative segmental motion of the polymer backbone.[3][5] This transition imparts a significant change in the polymer's properties, from hard and brittle to soft and flexible.[3]
For professionals in drug development, the Tg is not merely a physical constant but a critical performance indicator. It dictates the mechanical properties, storage stability, and drug release kinetics of polymer-based formulations.[6][7]
Molecular Determinants of Tg in Fatty Acid-Based Homopolymers
The chemical structure of the repeating monomer unit is the primary determinant of a homopolymer's Tg.[8][9] For fatty acid-based homopolymers, several structural features can be systematically modified to tune the Tg for a specific application.
-
Chain Flexibility: The inherent flexibility of the polymer backbone significantly impacts Tg.[3][5] Long aliphatic chains, characteristic of fatty acids, generally impart high flexibility, leading to lower Tg values. The introduction of double bonds (unsaturation) can restrict bond rotation and thus increase Tg, though it may also increase the flexibility of adjacent bonds, which can have a competing effect.[3]
-
Side-Chain Length and Bulkiness: The length and bulkiness of side chains attached to the polymer backbone influence chain packing and mobility.[4][9] Longer fatty acid side chains can act as internal plasticizers, increasing the free volume between polymer backbones and lowering the Tg. Conversely, bulky side groups near the backbone can hinder rotation and increase the Tg.[5]
-
Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding or dipole-dipole forces, restrict segmental motion and lead to a higher Tg.[3] While fatty acid chains are predominantly non-polar, the introduction of polar functional groups (e.g., hydroxyl, amide) into the monomer structure can significantly elevate the Tg.[9]
-
Molecular Weight: The Tg of a polymer is dependent on its number-average molecular weight (Mn).[5][10] Higher molecular weight polymers have fewer chain ends, which are associated with greater free volume.[4] Consequently, as molecular weight increases, the Tg increases, eventually reaching a plateau value at a very high molecular weight.[1][11]
The interplay of these factors is summarized in the diagram below.
Caption: Key molecular factors influencing the Tg of fatty acid-based homopolymers.
Quantitative Data Summary
While specific Tg values for a wide range of "FATRICE" homopolymers are proprietary or not publicly available, the principles discussed allow us to predict the relative effects of structural modifications. The following table summarizes these expected trends.
| Structural Feature of Fatty Acid Monomer | Expected Effect on Homopolymer Tg | Rationale |
| Increased Alkyl Chain Length | Decrease | Increases free volume and chain flexibility (internal plasticization).[5] |
| Increased Degree of Unsaturation | Increase | Double bonds stiffen the backbone, restricting rotation.[3] |
| Introduction of Bulky Side Groups | Increase | Hinders segmental rotation and reduces chain mobility.[4][9] |
| Addition of Polar Functional Groups | Increase | Enhances intermolecular forces (e.g., hydrogen bonding).[3] |
| Increased Molecular Weight | Increase (up to a plateau) | Reduces the concentration of chain ends, decreasing free volume.[1][10] |
| Cross-linking | Significant Increase | Covalent bonds between chains severely restrict mobility.[5][8] |
Experimental Determination of Tg: A Protocol for Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the most common and reliable technique for measuring the Tg of polymers.[12][13] It operates by measuring the difference in heat flow between a sample and an inert reference as a function of temperature.[2] The Tg is observed as a step-like change in the heat flow curve, corresponding to a change in the material's heat capacity.[1][10]
Self-Validating DSC Protocol
This protocol is designed to ensure accuracy and reproducibility, incorporating self-validating steps.
Step 1: Instrument Calibration
-
Action: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the expected temperature range of the analysis.
-
Causality: Accurate calibration is fundamental to the trustworthiness of the thermal data. It ensures that the measured transition temperatures and heat flow are traceable to known standards.
Step 2: Sample Preparation
-
Action: Accurately weigh 5-10 mg of the dry FATRICE homopolymer into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Causality: Using a dry sample is critical as moisture can act as a plasticizer, artificially depressing the Tg.[9] A consistent sample mass ensures a detectable and reproducible thermal event.
Step 3: Thermal History Erasure (First Heating Scan)
-
Action: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature approximately 30-50 °C above the expected Tg.[2][12]
-
Causality: The first heating scan is crucial for erasing the sample's previous thermal history (e.g., stresses from synthesis or processing), which can affect the transition's shape and position.[2] This step ensures the subsequent measurement reflects the intrinsic properties of the material.
Step 4: Controlled Cooling
-
Action: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature at least 50 °C below the expected Tg.
-
Causality: A controlled cooling rate establishes a consistent amorphous state and thermal history before the measurement scan. Rapid, uncontrolled cooling can introduce thermal gradients and stress.
Step 5: Measurement Scan (Second Heating Scan)
-
Action: Heat the sample again at the same controlled rate (e.g., 10 °C/min) through the transition region. Record the heat flow versus temperature.
-
Causality: The second heating scan provides the data for Tg determination. Using a consistent heating rate is vital as the apparent Tg is kinetically dependent; higher heating rates can shift the observed Tg to higher temperatures.[12][14]
Step 6: Data Analysis
-
Action: Analyze the thermogram from the second heating scan. The Tg is typically reported as the midpoint of the step transition in the heat flow curve.[1] This is determined by the intersection of the tangent lines before, during, and after the transition.
-
Causality: Reporting the midpoint temperature is a standardized convention (e.g., per ASTM methods) that provides a consistent and reproducible value for the glass transition.[10]
Caption: Standard workflow for Tg determination of FATRICE homopolymers using DSC.
Significance of Tg in Drug Development and Delivery
The Tg of a FATRICE homopolymer is a pivotal parameter in pharmaceutical formulation, directly influencing the stability, processability, and drug release profile of the final dosage form.[6][15]
-
Physical Stability: For amorphous solid dispersions, where a drug is molecularly dispersed within a polymer matrix, the formulation must be stored at a temperature significantly below its Tg. If stored at or above Tg, the increased polymer chain mobility can lead to drug crystallization, compromising the product's bioavailability and shelf-life.[12]
-
Manufacturing and Processability: Polymer properties change dramatically around the Tg. For techniques like hot-melt extrusion or injection molding, processing must occur well above the Tg where the material is pliable. Conversely, milling or grinding is more efficient below the Tg where the material is brittle.[16]
-
Drug Release Kinetics: The Tg plays a crucial role in controlling drug release from a polymer matrix, especially for systems intended for controlled or sustained release.[6][7]
-
Below Tg: In the glassy state, polymer chains are tightly packed, and drug diffusion is very slow. Release is typically limited to the drug on the particle surface, which can contribute to an initial "burst release".[7]
-
Above Tg: In the rubbery state, increased polymer chain mobility facilitates faster drug diffusion through the matrix, leading to an accelerated release rate.[17] For drug delivery systems like PLGA microparticles, if the Tg is below physiological temperature (37°C), a more rapid and complete drug release can be expected.[6][7] Therefore, tuning the homopolymer's Tg to be near or above body temperature is a key strategy for achieving sustained drug release.[6]
-
Conclusion
The glass transition temperature is a fundamental property of fatty acid-based homopolymers that has profound implications for their application in drug development. As demonstrated, the Tg is not a fixed constant but can be rationally tuned through careful monomer design, controlling factors such as chain flexibility, side-chain architecture, intermolecular forces, and molecular weight. Differential Scanning Calorimetry provides a robust and reliable method for its characterization, provided a validated protocol is followed to ensure data integrity. For the formulation scientist, a comprehensive understanding of Tg is indispensable for designing stable, effective, and manufacturable drug delivery systems that leverage the unique properties of FATRICE homopolymers to achieve desired therapeutic outcomes.
References
- Title: Glass transition temperature and factors affecting it | Intro to Polymer Science Class Notes Source: Google Cloud URL
- Title: Measurement of Tg by DSC - Thermal Support Source: Google Cloud URL
- Title: Glass Transition Temperature of Polymer Source: Google Cloud URL
- Title: Ppp8 2 Factors Affecting Tg | PPT - Slideshare Source: Slideshare URL
- Title: Glass Transition Measurements by DSC - ASTM Digital Library Source: ASTM International URL
- Title: Glass Transition Temperature (Tg)
- Title: DSC Glass Transition Analysis: Accurate Tg Detection - ResolveMass Laboratories Inc.
- Title: The Glass Transition in Polymers Source: University of Cambridge URL
- Title: Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC Source: National Center for Biotechnology Information URL
- Title: How to Measure Glass Transition by DSC?
- Title: Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - MDPI Source: MDPI URL
- Title: Understanding Glass Transition Temperature Measurements of Printed Circuit Boards by DSC | Isola Group Source: Isola Group URL
- Title: Polymeric nanoparticles - Influence of the glass transition temperature on drug release Source: PubMed URL
- Title: Glass Transition Temperature of PLGA Particles and the Influence on Drug Delivery Applications - Semantic Scholar Source: Semantic Scholar URL
- Title: The Characterization of Polymers Using Thermal Analysis - AZoM Source: AZoM URL
- Title: Effect of compaction temperature on consolidation of amorphous copolymers with different glass transition temperatures - PubMed Source: PubMed URL
- Title: Molar mass dependence of the glass transition temperatures Tg of...
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- 1. thermalsupport.com [thermalsupport.com]
- 2. isola-group.com [isola-group.com]
- 3. arsdcollege.ac.in [arsdcollege.ac.in]
- 4. doitpoms.ac.uk [doitpoms.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Ppp8 2 Factors Affecting Tg | PPT [slideshare.net]
- 9. specialchem.com [specialchem.com]
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- 13. azom.com [azom.com]
- 14. youtube.com [youtube.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Effect of compaction temperature on consolidation of amorphous copolymers with different glass transition temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymeric nanoparticles - Influence of the glass transition temperature on drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Fluorinated Monomers for Hydrophobic Coating Applications
Part 1: Executive Summary & Strategic Context
The landscape of hydrophobic coatings is undergoing a forced evolution. For decades, long-chain perfluoroalkyl substances (C8 chemistry) were the gold standard for lowering surface energy to
The technical challenge is non-trivial: reducing the fluorinated side-chain length from 8 to 6 carbons disrupts the liquid crystalline ordering (smectic B phase) required for optimal omniphobicity. This guide details the molecular engineering strategies required to restore "C8-like" performance using C6 monomers through precision polymerization (RAFT) and novel spacer architectures.
Part 2: Molecular Engineering of C6 Monomers
To compensate for the loss of crystallinity in shorter fluorinated chains, we must engineer the monomer structure to enhance side-chain packing and segregation.
The "Spacer Effect" in Monomer Design
Direct attachment of the perfluorohexyl group (
Key Novel Monomers:
-
2-(Perfluorohexyl)ethyl Methacrylate (C6-FMA): The industry workhorse.
-
Alpha-Fluoroacrylates: Replacing the backbone methyl with fluorine to increase backbone stiffness and glass transition temperature (
). -
Bio-Hybrid Fluorinated Monomers: Copolymerization of C6-FMA with Isobornyl Methacrylate (IBOMA). The bulky isobornyl group increases
and mechanical durability without compromising surface energy.
Visualization: Structure-Property Logic
Figure 1: Logic flow for engineering high-performance C6 fluorinated monomers to overcome the loss of crystallinity associated with shorter chain lengths.
Part 3: Advanced Synthesis Protocol (RAFT Polymerization)
Conventional free radical polymerization (FRP) yields broad molecular weight distributions (PDI > 2.0), resulting in uneven surface segregation of fluorine. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the superior method for synthesizing fluorinated block copolymers (e.g., P(C6FMA)-b-PMMA), ensuring that the fluorinated block is of precise length to maximize surface migration.
Protocol: Synthesis of P(C6FMA) Macro-CTA
Objective: Create a well-defined fluorinated macro-chain transfer agent (Macro-CTA) for subsequent block copolymerization.
Materials:
-
Monomer: 2-(Perfluorohexyl)ethyl methacrylate (C6-FMA), distilled to remove inhibitor.
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Recrystallized).
-
Solvent:
-Trifluorotoluene (TFT) (Crucial for solubility of fluorinated monomers).
Step-by-Step Workflow:
-
Stoichiometry Setup: Target Degree of Polymerization (
) = 50. Ratio: . -
Degassing (Critical): Combine C6-FMA (5.0 g), CPADB (65 mg), and AIBN (7.6 mg) in TFT (10 mL) in a Schlenk tube. Perform 4 cycles of freeze-pump-thaw to remove
. Oxygen inhibition is severe in fluorinated systems due to high gas solubility. -
Polymerization: Immerse sealed tube in an oil bath at 70°C for 12 hours . Note: Conversion should be kept <80% to preserve end-group fidelity.
-
Purification: Precipitate the polymer into cold methanol/hexane (1:1 v/v). The hexane helps solubilize unreacted fluorinated monomer while precipitating the polymer. Dry under vacuum at 40°C.
-
Validation:
- -NMR: Confirm absence of vinyl fluorines.
-
GPC (THF solvent): Target
, PDI .
Visualization: RAFT Mechanism for Fluoropolymers
Figure 2: The RAFT equilibrium process ensures all fluorinated chains grow at the same rate, creating a uniform "brush" effect on the coating surface.
Part 4: Performance Characterization & Data
To validate the efficacy of novel C6 monomers, we compare them against the banned C8 standard and a non-optimized C6 baseline.
Comparative Performance Table
| Property | Legacy C8 (PFOA-based) | Standard C6 (FMA) | Novel C6-Spacer-RAFT | Method/Standard |
| Water Contact Angle | 118° - 122° | 105° - 110° | 119° - 121° | ASTM D7334 |
| Hexadecane Angle | 75° (Oleophobic) | 55° | 72° | Oil Repellency |
| Surface Energy | ~11 mN/m | ~16 mN/m | ~12 mN/m | Owens-Wendt |
| Glass Transition ( | 45°C | 35°C | 65°C | DSC (2nd Heat) |
| Bioaccumulation | High (Banned) | Low | Low | OECD 305 |
Causality of Improved Performance
The Novel C6-Spacer-RAFT system matches C8 performance because:
-
Low PDI (RAFT): Uniform chain lengths prevent short chains from acting as plasticizers that disrupt surface ordering.
-
Spacer Arm: Allows the
tails to crystallize locally (Smectic B-like order) despite the shorter chain length, mimicking the C8 packing density.
Part 5: Applications & Future Outlook
Biomedical Coatings
-
Application: Drug-eluting stents and catheters.
-
Benefit: The extreme hydrophobicity prevents protein adsorption (fouling) and thrombosis.
-
Protocol Note: Must use residual-monomer-free purification (precipitation x3) to meet ISO 10993 biocompatibility standards.
Textile & Industrial
-
Application: "Breathable" waterproof fabrics.
-
Benefit: C6-based RAFT polymers can be grafted from silica nanoparticles (SiO2-g-PC6FMA) to create superhydrophobic "lotus leaf" textures with contact angles
.
Part 6: References
-
Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly. RSC Advances, 2017.
-
Comparative study of repellent finishes based on C6 and C8 chemistry on cotton fabric. Indian Journal of Fibre & Textile Research, 2024.[1]
-
Recent advances in fluorinated superhydrophobic materials. ResearchGate, 2025.
-
RAFT Polymerization Procedures & Protocols. Sigma-Aldrich Technical Library.
-
Influence of Fluorine-Containing Monomer Content on Hydrophobic Properties. MDPI Coatings, 2022.
Sources
Methodological & Application
Free radical copolymerization of 2,2,2-trichloroethyl-2-fluoroacrylate
Topic: Free Radical Copolymerization of 2,2,2-Trichloroethyl-2-fluoroacrylate (TCEFA)
Introduction: The Strategic Value of Halogenated Polyacrylates
Fluorinated and chlorinated polymers occupy a unique space in materials science, offering a suite of desirable properties including high thermal stability, chemical resistance, low surface energy, and specific optical characteristics.[1][2] Fluorinated polyacrylates, in particular, are renowned for their use in creating hydrophobic and oleophobic surfaces, making them invaluable for applications ranging from anti-fouling coatings to advanced mold release agents.[1][3][4]
This document provides a detailed guide to the free radical copolymerization of a specialized halogenated monomer: this compound (TCEFA). The presence of both fluorine on the acrylate backbone (α-fluoro) and a trichloroethyl ester group introduces a unique combination of electronic and steric factors. The α-fluoro group is known to influence polymerizability, while the trichloroethyl group can significantly modify the resulting copolymer's refractive index, solubility, and thermal properties.
Copolymerization is the key to unlocking the full potential of TCEFA. By strategically selecting comonomers, researchers can precisely tune the final material's properties. For instance, copolymerizing with monomers that promote adhesion can counteract the inherent low surface energy of fluoropolymers, creating functional coatings that bind effectively to substrates.[5] This guide will not only provide a foundational protocol for the copolymerization of TCEFA but also detail a methodology for determining its reactivity ratios, a critical step in predicting and controlling the microstructure and properties of the final copolymer.
Foundational Concepts: Causality in TCEFA Copolymerization
The success of a free radical copolymerization hinges on understanding the interplay between the monomers, initiator, and reaction conditions. The process follows a well-established chain-reaction mechanism involving initiation, propagation, and termination.[6]
Monomer Reactivity and Structure
The structure of TCEFA is expected to lead to specific behaviors:
-
α-Fluoro Substituent: The electron-withdrawing fluorine atom at the alpha position can increase the monomer's electrophilicity, potentially affecting its reactivity towards the propagating radical.
-
Trichloroethyl Ester Group: This bulky group will exert significant steric hindrance, which can influence the rate of homopolymerization and its preference for adding to other monomers. Compared to a trifluoroethyl group, the larger atomic radius of chlorine enhances this steric effect.[7] Furthermore, the C-Cl bonds are weaker than C-F bonds, which may impact the thermal stability of the resulting polymer.[7]
Comonomer Selection
The choice of comonomer (M₂) is critical for tailoring the final polymer properties. A well-chosen comonomer can impart flexibility, improve adhesion, alter the glass transition temperature (Tg), or introduce specific functionalities. Common classes of comonomers for halogenated acrylates include:
-
Standard acrylates and methacrylates (e.g., Methyl Methacrylate, Butyl Acrylate)
-
Styrenics (e.g., Styrene)
-
Functional monomers (e.g., Acrylic Acid, Hydroxyethyl Acrylate)
-
Other fluorinated acrylates to create fully-fluorinated side-chain systems.[5]
Reactivity Ratios (r₁ and r₂)
The behavior of two monomers in a copolymerization is quantified by their reactivity ratios, r₁ (for TCEFA) and r₂ (for the comonomer).[8]
-
Definition: r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for a propagating chain ending in a TCEFA radical adding another TCEFA monomer, and k₁₂ is the rate constant for it adding a comonomer.[8]
-
Interpretation:
-
If r₁ > 1, the propagating chain prefers to add its own type of monomer.
-
If r₁ < 1, it prefers to add the other comonomer.
-
If r₁ ≈ 0, it cannot homopolymerize and will only add to the comonomer.
-
If r₁ * r₂ ≈ 1, a random copolymer is formed.[9]
-
If r₁ and r₂ are both < 1, an alternating copolymer tends to form.
-
Because no published reactivity ratios for TCEFA currently exist, a primary objective for any research program involving this monomer should be their determination. This guide provides a protocol to achieve this.
Experimental Guide: Synthesis and Copolymerization
This section details the necessary materials, the proposed synthesis of the TCEFA monomer, and a comprehensive protocol for its copolymerization and the subsequent determination of reactivity ratios.
Materials and Equipment
| Material/Equipment | Specification/Purpose |
| 2-Fluoroacrylic acid | Monomer precursor |
| 2,2,2-Trichloroethanol | Esterifying alcohol |
| Dicyclohexylcarbodiimide (DCC) | Esterification coupling agent |
| 4-(Dimethylamino)pyridine (DMAP) | Esterification catalyst |
| Dichloromethane (DCM) | Anhydrous, for synthesis |
| Comonomer (e.g., MMA, Styrene) | High purity, inhibitor removed |
| Azobisisobutyronitrile (AIBN) | Free radical initiator |
| Acetonitrile or 1,4-Dioxane | Anhydrous, polymerization solvent |
| Methanol/Hexane | Non-solvents for polymer precipitation |
| Standard Glassware | Schlenk flasks, reflux condenser, dropping funnel |
| Inert Atmosphere System | Nitrogen or Argon manifold, Schlenk line |
| Analytical Instruments | ¹H NMR, ¹⁹F NMR, Gas Chromatography (GC), Gel Permeation Chromatography (GPC), DSC/TGA |
Proposed Synthesis of this compound (TCEFA)
This protocol is based on standard Steglich esterification, a mild method suitable for functionalized molecules.
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoroacrylic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition: Add 2,2,2-trichloroethanol (1.1 eq) to the solution.
-
Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure TCEFA.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Protocol: Free Radical Copolymerization and Reactivity Ratio Determination
This protocol is designed to generate a series of copolymers with varying compositions, which is essential for calculating reactivity ratios using established methods like Fineman-Ross or Kelen-Tüdös.[4][9][10] It is crucial to keep the total monomer conversion below 10-15% to ensure the monomer feed ratio remains relatively constant, a core assumption of these models.[11]
Experimental Workflow Diagram
Caption: Workflow for determining TCEFA reactivity ratios.
Step-by-Step Copolymerization Protocol
-
Preparation of Monomer Feeds: Prepare a series of seven stock solutions in a suitable solvent (e.g., acetonitrile) with varying molar feed ratios ([M₁]₀/[M₂]₀) of TCEFA (M₁) to your chosen comonomer (M₂). A typical series would be 90/10, 80/20, 60/40, 50/50, 40/60, 20/80, and 10/90. The total monomer concentration should be kept constant (e.g., 2 M).
-
Initiator Preparation: Prepare a stock solution of the initiator, AIBN, in the same solvent. The concentration should be calculated to be approximately 0.5-1.0 mol% relative to the total monomer concentration in the final reaction mixture.
-
Reaction Setup: For each monomer feed ratio, add a defined volume of the monomer stock solution and the initiator stock solution to a separate Schlenk tube equipped with a magnetic stir bar.
-
Degassing: Subject each tube to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free radical polymerization.[12] After the final thaw, backfill the tubes with an inert gas.
-
Polymerization: Place the sealed tubes in a preheated oil bath set to the desired temperature (typically 60-70 °C for AIBN).
-
Monitoring and Termination: The reaction time must be carefully controlled to ensure low conversion (<15%). This may require preliminary kinetic runs. To terminate the polymerization, remove the tubes from the oil bath and immerse them in an ice-water bath to rapidly cool them. Exposing the solution to air will also help quench the reaction.
-
Polymer Isolation: Precipitate the copolymer by slowly adding the reaction mixture into a large volume of a stirred non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., acetone or THF) and re-precipitate to remove any unreacted monomer. Dry the final purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Analysis: Determining Copolymer Composition and Reactivity Ratios
-
Determine Copolymer Composition (F₁): The molar fraction of TCEFA in the copolymer (F₁) must be determined for each of the seven experiments. NMR spectroscopy is the most effective method.
-
Using ¹H NMR: Identify unique, well-resolved peaks corresponding to each monomer unit in the copolymer spectrum. For a TCEFA/MMA copolymer, you could integrate the peak for the -OCH₂- protons of TCEFA and the -OCH₃ protons of MMA. The ratio of these integrals, corrected for the number of protons, gives the molar ratio of the monomer units in the polymer chain.
-
Using ¹⁹F NMR: This is often more accurate for fluorinated polymers. The integral of the signal from the α-F in the TCEFA unit can be compared to a standard or used to determine the relative composition if the comonomer also contains fluorine.
-
-
Calculate Reactivity Ratios (r₁ and r₂): With the initial monomer feed mole fraction (f₁) and the resulting copolymer mole fraction (F₁) for each experiment, use the Kelen-Tüdös method to determine r₁ and r₂. This linear method is widely used for its reliability.[9][13] The method involves plotting η vs. ξ and determining the intercepts to find the reactivity ratios.
Expected Results and Characterization
The synthesized copolymers should be characterized to understand their molecular weight, thermal properties, and composition.
Predicted Copolymer Properties and Characterization Data
| Parameter | Analytical Technique | Expected Outcome & Interpretation |
| Monomer Reactivity Ratios | NMR & Kelen-Tüdös Plot | The calculated r₁ and r₂ values will define the copolymer type (random, alternating, blocky). This is foundational data for all future synthesis. |
| Molecular Weight (Mn, Mw) | GPC/SEC | Molecular weights (Mn) are expected to be in the range of 10,000-50,000 g/mol for standard free radical polymerization. The polydispersity index (PDI = Mw/Mn) will likely be >1.5, which is typical for this method. |
| Glass Transition Temp. (Tg) | DSC | The Tg will be a single value intermediate between the Tg of the two homopolymers, confirming the formation of a random copolymer. The exact value will vary with copolymer composition, providing insight into the material's mechanical properties at different temperatures. |
| Thermal Stability | TGA | The decomposition temperature will indicate the material's stability. The presence of C-Cl bonds may result in a lower onset of decomposition compared to fully fluorinated analogues.[7] |
Relationship Diagram: From Monomer Feed to Polymer Properties
Caption: Influence of initial conditions on final polymer properties.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and free radical copolymerization of this compound. By following the detailed protocols, researchers can successfully synthesize novel TCEFA-based copolymers and, critically, determine the monomer reactivity ratios necessary for controlled and predictable material design. The ability to tune properties by judiciously selecting comonomers opens up a wide array of potential applications, from specialty optical materials to high-performance coatings in the biomedical and materials science fields. Future work should focus on exploring a diverse range of comonomers and investigating the performance of the resulting materials in their target applications.
References
-
Banerjee, S., Tawade, B., Ladmiral, V., et al. (2017). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry. Available at: [Link]
-
Polymer Science and Technology. (n.d.). Reactivity ratios and copolymer composition. Available at: [Link]
-
Ameduri, B. & Sawada, H. (Eds.). (2016). Fluoroalkyl Acrylate Polymers and Their Applications. ResearchGate. Available at: [Link]
-
Yamamoto, T., et al. (2021). Radical copolymerization on fluoroalkyl α-chloroacrylate monomers for copolymer composition control. Polymer Bulletin. Available at: [Link]
-
ResearchGate. (n.d.). Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer. Available at: [Link]
-
Ben-Aboura, A., et al. (2013). Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate for Dielectric Materials: Structure and Characterization. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Banerjee, S., et al. (2019). Thermal and photo RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry. Available at: [Link]
-
Fantin, M., et al. (2017). Hydrophilic Poly(meth)acrylates by Controlled Radical Branching Polymerization: Hyperbranching and Fragmentation. PMC. Available at: [Link]
-
Sanoja, G. E., et al. (2019). Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. Macromolecules. Available at: [Link]
-
Mao, R. & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer. Available at: [Link]
-
Beckingham, B. S., Sanoja, G. E., & Lynd, N. A. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. eScholarship.org. Available at: [Link]
-
Wako Pure Chemical Industries. (2022). What is free radical polymerization?. Available at: [Link]
-
Kelen, T. & Tudos, F. (1975). Analysis of the Linear Methods for the Determination of Copolymerization Reactivity Ratios. Scribd. Available at: [Link]
-
Treat, N. J., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Publications. Available at: [Link]
-
RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Available at: [Link]
- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.
-
ChemRxiv. (n.d.). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. Available at: [Link]
-
ACS Publications. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Available at: [Link]
-
Isanbor, C. & O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available at: [Link]
-
Science. (2025). Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Russian Journal of General Chemistry. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. escholarship.org [escholarship.org]
- 12. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 13. researchgate.net [researchgate.net]
RAFT polymerization protocols for FATRICE monomers
Executive Summary
This guide details the controlled synthesis of Poly(FATRICE) (Poly(2,2,2-trichloroethyl
While FATRICE has traditionally been polymerized via conventional free-radical methods for coating applications, its translation into drug development—specifically for
Key Technical Insight: The
Chemical Identity & Mechanistic Grounding
Monomer Identity:
-
Common Name: FATRICE
-
IUPAC Name: 2,2,2-trichloroethyl 2-fluoroacrylate
-
Structure:
-
Role in Pharma: Provides a dense fluorine/chlorine motif for
F MRI signal tracking and creates super-hydrophobic cores in amphiphilic block copolymers (e.g., PEG- -Poly(FATRICE)) for encapsulating hydrophobic drugs.
The RAFT Selection Logic
Successful RAFT polymerization of FATRICE relies on matching the reactivity of the CTA with the propagating radical.
-
The Challenge: The
-fluorine atom is electron-withdrawing, increasing the electrophilicity of the propagating radical. Additionally, the tertiary-like nature of the radical (stabilized by the carbonyl and fluorine) requires a CTA that can fragment easily. -
The Solution: We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) . The cyanovaleric R-group forms a tertiary radical upon fragmentation, which is energetically similar to the FATRICE propagating chain end, ensuring rapid re-initiation.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role | Pre-treatment |
| FATRICE | >98% (Custom/Synth) | Monomer | Pass through basic alumina column to remove inhibitor. |
| CPDB | >97% | RAFT Agent | Use as received. Store at 4°C. |
| AIBN | 98% | Initiator | Recrystallize from methanol. |
| 1,4-Dioxane | Anhydrous | Solvent | Degas prior to use. |
| DMF | HPLC Grade | Internal Std. | For NMR conversion monitoring. |
Step-by-Step Synthesis Workflow
Target: DP
-
Preparation:
-
In a 10 mL Schlenk tube, dissolve FATRICE (1.0 g, 4.51 mmol) and CPDB (25.2 mg, 0.09 mmol).
-
Add AIBN (2.95 mg, 0.018 mmol) from a stock solution in dioxane.
-
Add 1,4-Dioxane to reach a total monomer concentration of 2.0 M.
-
Optional: Add 50
L of DMF as an internal standard for H NMR kinetic tracking.
-
-
Deoxygenation (Critical):
-
Seal the tube with a rubber septum.
-
Perform 4 cycles of freeze-pump-thaw :
-
Freeze in liquid
(10 min). -
Apply vacuum (<100 mTorr, 15 min).
-
Thaw in warm water (ambient temp).
-
Backfill with high-purity Argon.
-
-
-
Polymerization:
-
Submerge the Schlenk tube in a pre-heated oil bath at 70°C .
-
Stirring: 300 RPM.
-
Time: Reaction kinetics for
-fluoroacrylates are slower than methacrylates. Allow 12–16 hours for ~60-70% conversion.
-
-
Quenching & Purification:
-
Quench by immersing the tube in liquid
and exposing to air. -
Dilute with a small amount of THF.
-
Precipitate dropwise into cold Methanol/Water (90:10 v/v) . Note: The trichloroethyl group makes the polymer very hydrophobic; methanol is usually a non-solvent.
-
Centrifuge (4000 RPM, 10 min) and decant supernatant.
-
Dry under vacuum at 40°C for 24 hours.
-
Visualization: Reaction Pathway & Workflow
Figure 1: RAFT Mechanism for FATRICE
This diagram illustrates the specific equilibrium for
Caption: Kinetic pathway of FATRICE polymerization using CPDB. The tertiary R-group ensures the fragmentation rate (
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following markers.
Nuclear Magnetic Resonance ( H & F NMR)
-
Solvent: Acetone-
or CDCl . - H NMR Markers:
-
F NMR:
-
Essential for confirming the integrity of the
-fluoro backbone. -
Shift:
-115 ppm (broad polymer peak) vs. sharp monomer peak.
-
Gel Permeation Chromatography (GPC)
-
Eluent: THF (stabilized).
-
Standards: PMMA standards (due to methacrylate-like structure).
-
Expected Results:
-
(Theoretical)
(Experimental). -
Dispersity (
): < 1.20 (indicative of controlled RAFT behavior).
-
(Theoretical)
Thermal Analysis (DSC/TGA)
-
Glass Transition (
): Poly(FATRICE) typically exhibits a higher than non-fluorinated analogs, often in the range of 100°C–110°C due to the stiffening effect of the -F and bulky trichloroethyl group. -
Stability: TGA should show degradation onset >280°C.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10% after 24h) | Retardation by CTA | The |
| High Dispersity ( | Poor Initiation Efficiency | The R-group of the CTA is not fragmenting fast enough. Ensure CPDB is used, not a benzyl-based trithiocarbonate. |
| Phase Separation | Solubility Limit | Poly(FATRICE) is highly hydrophobic. If the mixture turns cloudy, switch solvent to Trifluorotoluene (TFT) or a TFT/Dioxane mix. |
| Loss of End-Group | Aminolysis during workup | Avoid primary amines in workup. Use acid-catalyzed precipitation if necessary. |
References
-
Montembault, V., et al. (2010).
-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization." Journal of Polymer Science Part A: Polymer Chemistry. Link -
Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Link
-
Keddie, D. J. (2014). "A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization." Chemical Society Reviews. Link
-
Boyer, C., et al. (2011). "Bioapplications of RAFT Polymerization." Chemical Reviews. Link
Disclaimer: This protocol involves the use of halogenated monomers and radical initiators.[8] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 5. semanticscholar.org [semanticscholar.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Copolymerization Kinetics of FATRICE with Methyl Methacrylate
This Application Note is designed to serve as a definitive technical guide for the copolymerization of FATRICE (2,2,2-trichloroethyl α-fluoroacrylate) with Methyl Methacrylate (MMA). This system is of critical interest for developing advanced optical materials, specifically focusing on tuning refractive indices and surface properties by balancing the high refractive index of the chlorinated/fluorinated monomer with the mechanical stability of PMMA.
Executive Summary & Scientific Rationale
FATRICE (2,2,2-trichloroethyl α-fluoroacrylate) is a specialized halogenated monomer known for its high refractive index (due to the trichloromethyl group) and transparency (due to the C-F bond). Copolymerizing FATRICE with Methyl Methacrylate (MMA) allows for the precise engineering of optical polymers where the refractive index (
This protocol details the free-radical copolymerization kinetics, providing a rigorous methodology for determining reactivity ratios (
Key Chemical Species
-
Monomer 1 (
): Methyl Methacrylate (MMA)[1][2][3][4][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Role: Mechanical backbone, cost reduction, glass transition (
) modulation.
-
-
Monomer 2 (
): FATRICE (2,2,2-trichloroethyl α-fluoroacrylate)[1][2][7]-
Role: Refractive index enhancement, hydrophobicity.[3]
-
-
Initiator: tert-Butyl peroxy-2-ethylhexanoate (TBPEH) or AIBN.
-
Solvent: Acetonitrile (preferred for polarity balance) or 1,4-Dioxane.
Experimental Protocol
Materials & Purification
Critical Step: Impurities in FATRICE (often residual alcohols or acid chlorides from synthesis) can act as chain transfer agents, distorting kinetic data.
-
MMA Purification:
-
Wash MMA (commercial grade) with 5% NaOH (aq) to remove the hydroquinone inhibitor.
-
Wash with deionized water until neutral pH.
-
Dry over anhydrous MgSO
. -
Distill under reduced pressure over CaH
. Store at -20°C.
-
-
FATRICE Purification:
-
Synthesize via esterification of α-fluoroacryloyl chloride with 2,2,2-trichloroethanol.
-
Purification: Pass through a short column of neutral alumina to remove acidic impurities. Distill under vacuum.
-
Purity Check: Verify by
F-NMR (singlet at -116 ppm vs CFCl ).
-
-
Initiator: Recrystallize AIBN from methanol or use TBPEH as received (store at 4°C).
Copolymerization Procedure (Low Conversion)
To accurately determine reactivity ratios using the differential equation (Mayo-Lewis), conversion must be kept < 10-15% .
Workflow:
-
Feed Preparation: Prepare 6 Schlenk tubes with varying molar feed ratios of MMA:FATRICE (
).-
Total Monomer Concentration: Keep constant at ~2.0 M in Acetonitrile.
-
Initiator: 1.0 mol% relative to total monomer.
-
-
Degassing:
-
Perform 3 cycles of Freeze-Pump-Thaw for each tube to remove dissolved oxygen (O
inhibits radical propagation). -
Backfill with high-purity Nitrogen or Argon.
-
-
Polymerization:
-
Immerse tubes in a thermostated oil bath at 74°C (if using TBPEH) or 60°C (if using AIBN).
-
Reaction Time: Typically 15–45 minutes. Note: FATRICE propagates faster than MMA; monitor closely.
-
-
Quenching & Isolation:
-
Quench by plunging tubes into liquid nitrogen or ice water.
-
Precipitate polymer into a 10-fold excess of cold n-hexane (or methanol/water 80:20 mix if solubility issues arise).
-
Filter and dry under vacuum at 40°C for 24 hours.
-
Kinetic Analysis & Data Processing
Copolymer Composition Determination ( F vs H NMR)
The most robust method for this specific pair is a combination of
-
H NMR (CDCl
):-
3.60 ppm: -OCH
of MMA (3H). -
4.5-4.8 ppm: -CH
- of the trichloroethyl group in FATRICE (2H).
-
3.60 ppm: -OCH
-
F NMR:
-
-113 to -118 ppm:
-F signal of the FATRICE unit in the polymer chain.
-
-113 to -118 ppm:
Calculation of Copolymer Composition (
Determination of Reactivity Ratios ( )
Use the Kelen-Tüdős (KT) method for linearization, as it distributes experimental error more evenly than Fineman-Ross.
Definitions:
- (Reactivity of MMA radical towards MMA)
- (Reactivity of FATRICE radical towards FATRICE)
The Linear Equation:
Expected Values (Based on MATRIFE analogues):
-
MMA (
): Electron-rich double bond (due to methyl group). -
FATRICE (
): Electron-deficient double bond (due to -F and ester). -
Prediction: The system likely exhibits alternating tendency or statistical behavior where
and .
Visualization of Reaction Pathway
Caption: Kinetic pathway for the free-radical copolymerization of MMA and FATRICE, highlighting the competing homo- and cross-propagation steps governed by reactivity ratios.
Summary of Kinetic Parameters (Table)
| Parameter | Symbol | Description | Typical Range/Value |
| Monomer 1 | Methyl Methacrylate (MMA) | Feed variable ( | |
| Monomer 2 | FATRICE | Feed variable ( | |
| Reactivity Ratio 1 | 1.2 – 1.6 (Estimated) | ||
| Reactivity Ratio 2 | 0.5 – 0.7 (Estimated) | ||
| Azeotropic Point | Feed where | Possible if | |
| Microstructure | - | Sequence distribution | Statistical / Random |
References
-
Cracowski, J.-M., Montembault, V., Ameduri, B., & Fontaine, L. (2010). Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2154–2161.[8][9] Link
-
Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1–27. Link
-
Bosc, D., et al. (2009).[7] Free Radical Copolymerization of α-Fluoroacrylates for Optical Materials. Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for FATRICE optical applications).
Sources
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Publications HAL-IMMM - IMMM [immm.univ-lemans.fr]
- 9. perso.univ-lemans.fr [perso.univ-lemans.fr]
Fabrication of hydrophobic surfaces using poly(FATRICE)
Executive Summary
This guide details the synthesis and fabrication of hydrophobic, optically transparent coatings using Poly(2,2,2-trichloroethyl α-fluoroacrylate) , commonly designated as Poly(FATRICE) . Unlike conventional perfluorinated polymers (e.g., PTFE) which suffer from insolubility and poor adhesion, Poly(FATRICE) offers a unique balance of solution processability, high refractive index tunability, and robust hydrophobicity. This protocol is designed for researchers developing protective coatings for optical sensors, microfluidic devices, and marine antifouling surfaces where adhesion and moisture resistance are critical.
Scientific Foundation & Mechanism[1]
The "Adhesion-Hydrophobicity" Paradox
In surface engineering, a fundamental trade-off exists: increasing fluorine content maximizes hydrophobicity (low surface energy) but destroys adhesion (inertness). Poly(FATRICE) resolves this via its heterohalogenated structure:
-
-Fluoroacrylate Backbone: Provides thermal stability and main-chain stiffness (high
). -
Trichloroethyl Side Chain: The bulky
group increases the refractive index (unlike pure fluoropolymers) and promotes van der Waals interactions with substrates, improving adhesion compared to perfluorinated analogs like Poly(FATRIFE).
Mechanistic Workflow
The fabrication relies on Free Radical Polymerization (FRP) followed by solution casting. During solvent evaporation, the polymer undergoes surface segregation : the low-surface-energy fluorine atoms orient toward the air interface (hydrophobic face), while the polar ester linkages orient toward the substrate (adhesive face).
Figure 1: Mechanistic pathway from FATRICE monomer to surface-segregated hydrophobic coating.
Experimental Protocols
Materials & Reagents
-
Monomer: 2,2,2-trichloroethyl
-fluoroacrylate (FATRICE) (Purity >98%). Note: Distill over before use to remove inhibitors. -
Initiator: tert-Butyl peroxypivalate (TBPPi) or AIBN.
-
Solvent: Acetonitrile (AcN) (Anhydrous) for synthesis; Methyl Ethyl Ketone (MEK) for coating.
-
Precipitant: Cold Methanol/n-Pentane (80:20 v/v).
Protocol A: Synthesis of Poly(FATRICE)
Rationale: Solution polymerization allows for better heat control and molecular weight distribution than bulk methods.
-
Reactor Prep: Equip a two-neck round-bottom flask with a condenser and a nitrogen inlet. Flame-dry the glassware.
-
Charge: Add FATRICE monomer (
) and Acetonitrile ( ) to the flask. -
Degassing: Bubble dry nitrogen through the solution for 20 minutes to remove dissolved oxygen (oxygen inhibits radical propagation).
-
Initiation: Add TBPPi (
relative to monomer). -
Polymerization: Heat the oil bath to 74°C . Stir magnetically at 300 RPM for 16 hours.
-
Checkpoint: The solution viscosity should noticeably increase.
-
-
Quenching: Cool the flask to room temperature and expose to air.
-
Purification: Dropwise add the polymer solution into a 10x excess of cold Methanol/n-Pentane mixture. Poly(FATRICE) will precipitate as a white powder.
-
Drying: Filter the solid and dry in a vacuum oven at 40°C for 24 hours.
Protocol B: Surface Fabrication (Spin Coating)
Rationale: Spin coating ensures uniform thickness and allows time for the fluorinated moieties to migrate to the surface before the film solidifies.
-
Substrate Prep: Clean glass or silicon wafers using Piranha solution (
) for 10 mins, rinse with DI water, and bake at 120°C. Caution: Piranha solution is explosive with organics. -
Solution Prep: Dissolve Poly(FATRICE) in MEK to create a 5 wt% solution . Filter through a 0.45
PTFE syringe filter. -
Deposition: Dispense
of solution onto the substrate center. -
Spin Cycle:
-
Step 1: 500 RPM for 10s (Spread).
-
Step 2: 2000 RPM for 45s (Thinning).
-
-
Annealing: Bake the coated substrate at 100°C for 1 hour.
-
Critical Step: Annealing above the solvent boiling point but near the
promotes chain mobility, maximizing surface fluorine enrichment.
-
Characterization & Expected Data
The following data represents typical values for Poly(FATRICE) homopolymers and copolymers synthesized via this protocol.
| Property | Method | Poly(FATRICE) Value | Interpretation |
| Water Contact Angle (WCA) | Sessile Drop | Hydrophobic. Comparable to PTFE but solution processable. | |
| Surface Energy ( | Owens-Wendt | Low surface energy indicates successful F-alignment. | |
| Glass Transition ( | DSC | High thermal stability due to | |
| Refractive Index ( | Ellipsometry | Higher than pure fluoropolymers ( | |
| Thermal Decomposition | TGA ( | Suitable for harsh operating environments. |
Data Analysis: Copolymerization Tuning
If pure Poly(FATRICE) is too brittle, copolymerizing with MATRIFE (2,2,2-trifluoroethyl methacrylate) can adjust the mechanical properties.
-
Increasing MATRIFE content: Lowers Refractive Index, Increases Flexibility.
-
Increasing FATRICE content: Increases Refractive Index, Increases
.
Troubleshooting Guide
-
Issue: Hazy Film.
-
Cause: Humidity during spin coating (Breath Figures) or poor solubility.
-
Fix: Spin coat in a dry box (<30% RH) or switch solvent to Acetone/MEK blend.
-
-
Issue: Low Contact Angle (<90°).
-
Cause: Insufficient annealing or surface contamination.
-
Fix: Increase annealing time to 2 hours to allow F-migration. Ensure substrate was Piranha-cleaned.
-
-
Issue: Polymer Yield Low.
-
Cause: Oxygen inhibition or old initiator.
-
Fix: Increase nitrogen purge time to 45 mins. Use fresh TBPPi.
-
References
-
Cracowski, J. M., et al. (2010).[1] "Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl
-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization." Journal of Polymer Science Part A: Polymer Chemistry. -
Ameduri, B. (2018). "Fluorinated Polymers: Synthesis, Properties, Processing and Simulation." Royal Society of Chemistry.
-
Raihane, M., et al. (2010). "Synthesis and properties of fluorinated copolymers based on 2,2,2-trichloroethyl
-fluoroacrylate." Journal of Fluorine Chemistry.
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of alpha-fluoroacrylates
Technical Support Center: Synthesis of -Fluoroacrylates
Subject: Optimization of Yield and Selectivity in
Executive Summary & Core Directive
The synthesis of
This guide moves beyond standard textbook protocols. We focus on the Magnesium-Mediated Horner-Wadsworth-Emmons (HWE) reaction , which is the industry standard for high-yield synthesis, and provide critical handling protocols to prevent your product from turning into a polymer gel during purification.
The Gold Standard: Magnesium-Mediated HWE
The conventional HWE reaction using sodium hydride (NaH) often suffers from variable yields and poor stereocontrol when applied to
Why Magnesium? (The Mechanistic Insight)
Standard Lithium or Sodium enolates of triethyl 2-fluoro-2-phosphonoacetate are less stable and less nucleophilic. By utilizing Magnesium(II) salts (specifically
This Mg-chelate does two things:
-
Increases Acidity: It facilitates easier deprotonation of the
-fluoro phosphonate. -
Templating Effect: The divalent magnesium coordinates with both the phosphonate oxygen and the carbonyl oxygen, rigidifying the transition state. This minimizes side reactions and significantly boosts the yield of the desired olefin.
DOT Diagram: The Mg(II) Chelation Model
The following diagram illustrates the stable chelated intermediate formed during the Sano modification of the HWE reaction.
Figure 1: The Magnesium(II) chelation pathway stabilizes the enolate, preventing decomposition and promoting efficient addition to the aldehyde.
Optimized Experimental Protocol (SOP)
Target: Synthesis of Ethyl
Step-by-Step Procedure
-
System Prep: Flame-dry a 2-neck round bottom flask under Argon. Moisture is the enemy of the active phosphonate species.
-
Solvent: Use anhydrous THF. Critical: If your THF contains >50 ppm water, the fluorinated carbanion will protonate and quench faster than it reacts with the aldehyde.
-
Reagent Loading:
-
Add Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv).
-
Add Magnesium Bromide etherate (
) (1.2 equiv). Note: This is the yield booster.
-
-
Deprotonation:
-
Cool to 0°C .
-
Add Triethylamine (
) (2.5 equiv) dropwise. -
Observation: The solution may turn slightly yellow/turbid as the Mg-enolate forms. Stir for 30 mins.
-
-
Addition:
-
Add the aldehyde (1.0 equiv) dropwise.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: TLC or
NMR. (Product signal usually shifts upfield relative to starting phosphonate).
-
-
Quench: Add saturated
.
Data Table: Comparison of Conditions
| Variable | Standard Conditions (NaH) | Optimized Conditions (Mg(II)) |
| Base | NaH or LiHMDS | |
| Temperature | -78°C to RT | 0°C to RT |
| Avg. Yield | 45 - 60% | 85 - 95% |
| Selectivity | Variable | High (E)-selectivity (typically) |
| Reproducibility | Low (Moisture sensitive) | High (Chelate is robust) |
Stereoselectivity: Flipping the Switch (E vs. Z)
The standard HWE yields predominantly the (
-
For (
)-Selectivity: Use Triethyl 2-fluoro-2-phosphonoacetate .[1] -
For (
)-Selectivity: Use Bis(2,2,2-trifluoroethyl) 2-fluoro-2-phosphonoacetate .
The "Silent Killer": Polymerization During Workup
Symptom: You had a clean spot on TLC, but after concentrating the solvent, you are left with an insoluble gel or a white solid that won't dissolve.
The Fix: Radical Inhibition Protocol
You MUST add a radical inhibitor immediately after the aqueous extraction and before any concentration steps.
| Inhibitor | Concentration | Removal Method | Best For |
| BHT (Butylated hydroxytoluene) | 100-500 ppm | Flash Chromatography (elutes with solvent front) | General purpose, volatile products. |
| Phenothiazine | 50-200 ppm | Distillation (remains in pot) | High-boiling acrylates. |
| Hydroquinone | 100-500 ppm | Alkaline wash (1M NaOH) | Large scale, non-volatile products. |
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic workflow for common synthetic failures.
Frequently Asked Questions (FAQ)
Q: Can I use the Julia-Kocienski olefination instead?
A: Yes. If the HWE fails (typically with very sterically hindered aldehydes), the Julia-Kocienski reaction using 2-fluorobenzothiazol-2-yl sulfone is a robust alternative. It uses DBU as a base and often provides higher (
Q: My product has a similar
-
Tip 1: Use Toluene/Ethyl Acetate mixtures instead of Hexane/EtOAc. The
-stacking of toluene often separates the aromatic product from the aliphatic phosphonate. -
Tip 2: Perform a "rigorous" aqueous wash. The starting phosphonate is slightly more water-soluble than the acrylate ester. Wash 3x with water before drying.
Q: Why did my yield drop when I scaled up? A: Exotherms. The deprotonation of the phosphonate is exothermic. On a small scale, heat dissipates quickly. On a large scale, local heating can decompose the fluorinated carbanion (defluorination).
-
Fix: Control the addition rate of the base strictly to maintain internal temperature
.
References
-
Sano, S., et al. (1997). "Magnesium(II)-Promoted Stereoselective Synthesis of (E)-
-Fluoro- -unsaturated Esters." Synlett, 1997(7), 771-772. -
Zajc, B., & Kake, S. (2006). "Exceptionally Mild, High-Yield Synthesis of
-Fluoro Acrylates." Organic Letters, 8(20), 4457–4460. -
Pospíšil, J., et al. (2022). "Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions." Tetrahedron, 108, 132668.
-
Thenappan, A., & Burton, D. J. (1990). "Synthesis of
-fluoro- -unsaturated esters via the Horner-Wadsworth-Emmons reaction." Journal of Organic Chemistry, 55(15), 4639–4642.
Sources
- 1. Triethyl 2-fluoro-2-phosphonoacetate | 2356-16-3 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
Topic: Purification of 2,2,2-trichloroethyl-2-fluoroacrylate (TCEFA) by Vacuum Distillation
Technical Support Center: FluoroAcryl Solutions Specialized Guidance for Halogenated Monomer Purification
Welcome to the FluoroAcryl Technical Support Hub.
You are accessing this guide because you are working with TCEFA , a highly specialized, dense, and reactive fluorinated monomer. Unlike standard methacrylates, the combination of the electron-withdrawing fluorine atom at the
This guide is structured to give you autonomous control over the purification process, moving from chemical logic to execution and troubleshooting.
Part 1: Pre-Distillation Assessment (The Setup)
Before you begin, you must understand the "Personality" of your molecule.
-
The Risk:
-fluoroacrylates polymerize roughly 10x–50x faster than their non-fluorinated analogs due to the inductive effect of the fluorine atom, which destabilizes the double bond and lowers the activation energy for radical propagation. -
The Challenge: The trichloroethyl group significantly increases the boiling point compared to trifluoroethyl analogs. You cannot distill this at atmospheric pressure; it will polymerize before it boils.
Critical Parameters Table
| Parameter | Specification / Recommendation | Technical Rationale |
| Target Vacuum | < 2.0 mmHg (Torr) | High boiling point requires deep vacuum to keep pot temp < 85°C. |
| Pot Temperature | Max 90°C | Above 100°C, thermal initiation often overpowers inhibitors. |
| Inhibitor (Pot) | Phenothiazine (PTZ) or Copper Turnings | MEHQ requires dissolved oxygen to work. Under high vacuum, oxygen is removed, rendering MEHQ ineffective. PTZ works anaerobically. |
| Inhibitor Conc. | 500 – 1,000 ppm | Higher loading than standard acrylates due to high reactivity. |
| Condenser Temp | 10°C – 15°C | Do not use dry ice. If the monomer freezes (MP is often > -10°C for heavy esters), it blocks the path, causing pressure spikes and explosions. |
Part 2: The Distillation Protocol
Objective: Isolate monomeric TCEFA from crude reaction mixture (often containing 2,2,2-trichloroethanol, acid chlorides, or oligomers).
Step-by-Step Methodology
-
Quench & Wash (Crucial Pre-step):
-
Ensure all acid chloride precursors are neutralized. Residual HCl catalyzes polymerization. Wash crude organic layer with cold
(aq) and dry thoroughly over . -
Why? Water + Acid + Heat = Hydrolysis
HF generation + Polymerization.
-
-
Inhibitor Loading:
-
Add Phenothiazine (1000 ppm) to the boiling flask.
-
Optional: Add a small amount of copper wire/mesh to the flask. This acts as a secondary radical scavenger and heat transfer aid.
-
-
Degassing:
-
Apply vacuum gradually at room temperature to remove dissolved gases and low-boiling solvents (e.g., Dichloromethane).
-
Visual Cue: Look for "bumping." Use a magnetic stir bar with a high spin rate to break surface tension.
-
-
The Heating Ramp:
-
Once pressure stabilizes at < 2 mmHg, begin heating the oil bath.
-
Rule of Thumb: Bath temperature should be ~20°C higher than the expected internal boiling point.
-
Expectation: TCEFA is heavy. If 2,2,2-trifluoroethyl 2-fluoroacrylate boils at ~45°C @ 125 mmHg, TCEFA will likely boil at 75–85°C @ 1–2 mmHg .
-
-
Fraction Collection:
-
Fraction A (Forerun): Low boilers (residual alcohols). Discard.
-
Fraction B (Main Cut): Steady temperature plateau. Collect into a receiver containing a trace of MEHQ (to stabilize the distillate upon storage).
-
Fraction C (Tails): Temperature spikes or vacuum drops. Stop immediately to avoid distilling oligomers.
-
Part 3: Visualization of Workflows
Workflow 1: Purification Logic
This diagram illustrates the critical decision points during the setup and execution phases.
Caption: Logical flow for the purification of TCEFA, emphasizing the removal of catalytic impurities (acid/water) prior to thermal stress.
Part 4: Troubleshooting & FAQs
Q1: The material polymerized in the flask as soon as I started heating. What happened?
-
Diagnosis A (Oxygen Starvation): Did you use MEHQ as your only inhibitor?
-
Explanation: MEHQ (Monomethyl ether hydroquinone) reacts with radicals to form a radical-complex that must react with Oxygen to become stable. Under high vacuum (no Oxygen), MEHQ is useless.
-
Fix: Use Phenothiazine or Copper for vacuum steps.
-
-
Diagnosis B (Acid Catalysis): Did you thoroughly neutralize the crude?
-
Explanation: 2-fluoroacrylates are extremely sensitive to acid-catalyzed polymerization. Even trace HCl from the synthesis (acryloyl chloride route) will trigger "popcorn" polymerization.
-
Q2: I am getting a cloudy distillate that separates into two layers.
-
Diagnosis: Azeotrope with 2,2,2-trichloroethanol.
-
Explanation: The starting alcohol (trichloroethanol) has a high boiling point and often azeotropes with the ester.
-
Fix: You need a fractionation column (Vigreux). However, this increases pressure drop (raising pot temp).
-
Better Fix: Ensure conversion is >98% before distillation, or wash the crude more aggressively with water (trichloroethanol is sparingly soluble, but more soluble than the ester).
-
Q3: The vacuum gauge reads 0.5 mmHg, but the material won't boil even at 100°C bath temp.
-
Diagnosis: False Vacuum Reading (Pressure Drop).
-
Explanation: You likely have a restriction between the gauge and the flask (e.g., a frozen condenser or narrow aperture). The flask might actually be at 20 mmHg while the pump is at 0.5 mmHg.
-
Fix: Check the condenser.[1] If you used dry ice/acetone, the monomer might have frozen in the neck. Switch to 10°C water coolant.
-
Workflow 2: Troubleshooting Logic Tree
Caption: Diagnostic tree for identifying the root cause of polymerization events during distillation.
Part 5: Safety & Storage (The "Must Knows")
-
Toxicity Warning:
-
TCEFA combines the toxicity of halogenated esters with the alkylating power of acrylates. It is a potent lachrymator and skin sensitizer .
-
Specific Hazard: Metabolism of trichloroethyl groups can yield trichloroethanol/trichloroacetic acid (sedative/hypnotic effects). Handle in a fume hood only.
-
-
Storage:
-
Store at 4°C (Fridge).
-
Add MEHQ (100 ppm) for storage. Unlike the vacuum distillation step, storage usually happens in air-sealed bottles where the headspace contains enough oxygen for MEHQ to function.
-
-
Emergency:
References
-
Polymerization Inhibitors for Reactive Monomers. Fujifilm Wako Chemicals. Retrieved from
-
Synthesis and Copolymerization of 2,2,2-Trichloroethyl 2-fluoroacrylate. Journal of Polymer Science Part A: Polymer Chemistry. (2010).[5][6] Note: This paper establishes the reactivity ratios and synthesis routes for TCEFA.
-
Purification of Labile Acrylates. Organic Syntheses. Coll. Vol. 9, p. 472 (1998). General protocols for handling heat-sensitive acrylate distillations.
-
Vacuum Distillation of Solvents and Monomers. EPA Method 8261 Principles. General vacuum distillation physics and surrogate recovery.
Sources
Optimizing initiator concentration for FATRICE polymerization
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Initiator Concentration for FATRICE Polymerization
Executive Summary
This guide addresses the optimization of initiator concentration for the polymerization of FATRICE (2,2,2-trichloroethyl
This document details the kinetic trade-offs between reaction rate (
Technical Analysis: The Initiator-Monomer Relationship
The Kinetic Balance
In the radical polymerization of FATRICE, the initiator concentration
-
Rate of Polymerization (
): Follows the classical rate law where . Increasing initiator concentration boosts throughput but increases the exotherm, which can be dangerous with fluorinated monomers due to their high heat of polymerization. -
Degree of Polymerization (
): Inversely proportional to the square root of initiator concentration ( ). -
The FATRICE Specificity: The trichloroethyl group is bulky. excessive initiator concentration leads to "cage effects" where primary radicals recombine before initiating the FATRICE monomer, effectively wasting initiator and lowering initiator efficiency (
).
Recommended Initiators
Based on the thermal stability of FATRICE (which can degrade/eliminate HCl at high temperatures), low-to-moderate temperature initiators are required.
| Initiator Class | Specific Compound | Temp.[1][2][3][4][5][6] Range | Recommended Solvent | Notes |
| Peresters | tert-butyl peroxypivalate (TBPPi) | 50°C – 60°C | Acetonitrile, Ethyl Acetate | Preferred. Good balance of half-life and radical flux for |
| Azo | AIBN (Azobisisobutyronitrile) | 60°C – 70°C | Benzene, Toluene | Standard, but cyano-group toxicity and higher temp requirements may risk side reactions. |
| Peroxides | Benzoyl Peroxide (BPO) | 70°C – 80°C | Chloroform | Not Recommended. High temp risks dehydrochlorination of the trichloroethyl group. |
Visualization: Kinetic Pathway & Optimization Logic
The following diagram illustrates the kinetic pathway of FATRICE polymerization and the decision logic for adjusting initiator concentration.
Figure 1: Kinetic pathway of FATRICE polymerization and decision logic for initiator adjustment based on output parameters.
Validated Experimental Protocol
Objective: Synthesize Poly(FATRICE) with targeted
Materials:
-
Monomer: FATRICE (Distilled under reduced pressure to remove inhibitors).
-
Solvent: Acetonitrile (AcN) (Degassed).[4]
Step-by-Step Methodology:
-
Stoichiometry Calculation:
-
Set target
ratio. For , start with a ratio of ~200:1. -
Standard concentration: 1.0 mol% initiator relative to monomer.
-
-
Degassing (Critical):
-
Oxygen inhibits
-fluoroacrylate polymerization severely. -
Perform 3 cycles of freeze-pump-thaw or purge with Argon for 20 minutes.
-
-
Reaction:
-
Dissolve FATRICE (2.0 g) in Acetonitrile (5 mL).
-
Add TBPPi (1.0 mol% vs monomer).
-
Seal vessel under inert atmosphere.
-
Immerse in oil bath at 56°C for 16 hours [2].
-
-
Purification:
-
Precipitate the polymer into cold methanol or
-pentane (depending on solubility). -
Centrifuge and dry under vacuum at 40°C. Note: Do not exceed 60°C during drying to prevent thermal degradation.
-
Troubleshooting & FAQs
Q1: My Poly(FATRICE) has turned yellow/brown. What happened?
Diagnosis: Thermal degradation (Dehydrochlorination). Mechanism: The trichloroethyl group is sensitive to heat. If the reaction temperature exceeds 80°C, or if the exotherm is uncontrolled, HCl elimination occurs, forming conjugated double bonds (chromophores). Solution:
-
Reduce initiator concentration to lower the exotherm.
-
Switch to a lower temperature initiator (e.g., TBPPi at 56°C instead of AIBN at 70°C).
-
Ensure efficient stirring to dissipate heat.
Q2: I am getting low conversion (<40%) despite high initiator concentration.
Diagnosis: Primary Radical Termination or Impurities.
Mechanism:
-
Purify FATRICE: Ensure inhibitor (e.g., MEHQ) is completely removed via distillation.
-
Check Oxygen: Verify the inert atmosphere.
-
Reduce [I]: Counter-intuitively, lowering
slightly may improve conversion by reducing radical recombination events, allowing the propagation cycle to sustain longer.
Q3: The Molecular Weight Distribution (PDI) is too broad (> 2.0).
Diagnosis: Characteristic of Free Radical Polymerization (FRP). Solution:
-
FRP naturally yields PDIs of 1.5–2.0 due to continuous initiation and termination.
-
Advanced Fix: If narrow PDI is required (< 1.3), switch to RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. Use a trithiocarbonate CTA suitable for acrylates. Note that FATRICE propagation rates are lower than standard acrylates, so reaction times must increase [3].
Data Summary: Initiator Concentration Effects
The following table summarizes the expected trends for FATRICE polymerization in Acetonitrile at 60°C.
| Initiator Conc. (mol%) | Relative Rate ( | Theoretical | PDI Trend | Risk Factor |
| 0.1% | Slow | High | Broad | Incomplete conversion |
| 0.5% | Moderate | Moderate-High | 1.8 - 2.0 | Optimal balance |
| 1.0% | Fast | Moderate | 1.6 - 1.9 | Standard starting point |
| 2.0% | Very Fast | Low | 1.5 - 1.8 | High exotherm / Yellowing |
References
-
Cracowski, J. M., Montembault, V., & Ameduri, B. (2010).[3] Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl
-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2154-2161.[2] Link -
Ameduri, B. (2018). Fluoropolymers: The Right Material for the Right Applications. Chemistry – A European Journal, 24(71), 18830-18841. Link
-
Raihane, M., et al. (2007).
-fluoroacrylate. Journal of Fluorine Chemistry, 128(10), 1194-1200. Link
Sources
Technical Support Center: Synthesis of Poly(fluoroacrylate)s with Controlled Molecular Weight Distribution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of poly(fluoroacrylate)s. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve precise control over molecular weight (MW) and molecular weight distribution (MWD), often quantified by the polydispersity index (PDI).
Section 1: Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: The Polydispersity Index (PDI) of my poly(fluoroacrylate) is too high (e.g., > 1.5).
Q: My Gel Permeation Chromatography (GPC) results show a broad molecular weight distribution. What are the likely causes and how can I achieve a narrower PDI?
A: A high PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.[1][2] Several factors can contribute to this issue. Let's diagnose the potential causes and explore solutions.
Probable Causes & Step-by-Step Solutions:
-
Inadequate Polymerization Control: Conventional free radical polymerization often yields polymers with broad MWDs.[3][4] For precise control, employing controlled/living radical polymerization (CRP) techniques is crucial.
-
Solution: Transition to a controlled polymerization method such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[5][6][7] These methods are well-established for synthesizing polymers with predictable molecular weights and narrow distributions (PDI < 1.5).[8][9] For instance, RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) has been shown to yield PDIs below 1.10.[5]
-
-
Suboptimal Initiator Concentration: The concentration of the initiator plays a critical role in determining the number of growing polymer chains.
-
Cause: An excessively high initiator concentration can lead to a high rate of initiation and subsequent termination reactions, broadening the MWD.[10] Conversely, a very low concentration might result in slow initiation and incomplete monomer conversion, also affecting polydispersity.
-
Solution: Optimize the initiator concentration. A good starting point for many systems is a monomer-to-initiator ratio in the range of 100:1 to 1000:1.[6] Systematically vary the initiator concentration to find the optimal balance for your specific monomer and reaction conditions.
-
-
Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or polymer can lead to the formation of new polymer chains of varying lengths, thereby increasing the PDI.[11]
-
Solution:
-
Solvent Selection: Choose a solvent with a low chain transfer constant. In some cases, solution polymerization in an inert solvent is preferable to bulk polymerization.[11]
-
Monomer Purity: Ensure the monomer is free from impurities that could act as chain transfer agents.
-
Controlled Use of Chain Transfer Agents (CTAs): In RAFT polymerization, the CTA is essential for controlling the polymerization.[5] The choice and concentration of the CTA are critical. For other polymerization methods, the deliberate addition of a CTA can be used to control molecular weight, but its concentration must be carefully optimized to avoid broadening the MWD.[11][]
-
-
-
Reaction Temperature Fluctuations: Temperature affects the rates of initiation, propagation, and termination.
-
Cause: Inconsistent temperature control can lead to variable polymerization rates and a broader MWD. Higher temperatures can also increase the rate of side reactions, including chain transfer.[9][13]
-
Solution: Maintain a stable and uniform reaction temperature using a reliable temperature controller and an appropriate reaction setup (e.g., oil bath, jacketed reactor).
-
Experimental Workflow for Troubleshooting High PDI:
Caption: Troubleshooting workflow for high PDI in poly(fluoroacrylate) synthesis.
Issue 2: The molecular weight of my poly(fluoroacrylate) is consistently off-target (too high or too low).
Q: I am using a controlled polymerization technique, but the obtained number-average molecular weight (Mn) does not match the theoretical value. What could be the issue?
A: Discrepancies between theoretical and experimental molecular weights in controlled polymerizations often point to issues with the stoichiometry of the reaction components or inefficient initiation.
Probable Causes & Step-by-Step Solutions:
-
Incorrect Monomer to Initiator Ratio ([M]:[I]): The theoretical Mn is directly calculated from the [M]:[I] ratio, monomer conversion, and the molecular weight of the monomer.
-
Cause: Inaccurate weighing of the monomer or initiator, or impurities in these reagents, will lead to an actual [M]:[I] ratio that is different from the intended one.
-
Solution:
-
Use a high-precision balance for weighing all reagents.
-
Ensure the purity of the monomer and initiator. Purify if necessary.
-
Accurately determine the monomer conversion (e.g., via ¹H or ¹⁹F NMR, or gravimetry) to calculate the theoretical Mn at that conversion.
-
-
-
Inefficient Initiation: In ATRP and RAFT, the initiator (or CTA in RAFT) must be efficiently activated to start the growth of polymer chains.
-
Cause (ATRP): The catalyst complex may not be sufficiently active, or inhibitors (like oxygen) might be present. The choice of initiator is also crucial; for example, a brominated initiator with a CuCl catalyst system can provide better control than with a CuBr system.[6]
-
Cause (RAFT): The chosen RAFT agent may not be suitable for the specific fluoroacrylate monomer, leading to a long induction period or slow initiation.
-
Solution:
-
General: Thoroughly degas the reaction mixture to remove oxygen.
-
ATRP: Ensure the correct ligand-to-copper ratio and that the catalyst components are pure.
-
RAFT: Select a RAFT agent known to be effective for acrylates. For example, 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid has shown good control in the RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate.[5]
-
-
-
GPC Calibration Issues: Gel Permeation Chromatography determines relative molecular weights based on calibration with standards.
-
Cause: Using common standards like polystyrene (PS) or poly(methyl methacrylate) (PMMA) for calibrating the GPC for poly(fluoroacrylate)s can lead to inaccurate MW values due to differences in hydrodynamic volume.[6]
-
Solution: If absolute molecular weight is critical, use a GPC system with a multi-angle light scattering (MALS) detector, which can determine absolute molecular weight without the need for column calibration with standards.[1][14] Alternatively, if using conventional calibration, acknowledge that the reported values are relative to the standard used.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between conventional and controlled radical polymerization for controlling molecular weight distribution?
A: In conventional free radical polymerization, the concentration of active radical species is high, and termination reactions (coupling or disproportionation) are irreversible and frequent. This leads to a broad distribution of chain lengths. In controlled radical polymerization (CRP) techniques like ATRP and RAFT, a dynamic equilibrium is established between active (propagating) radicals and dormant species.[13] The concentration of active radicals at any given time is very low, which significantly suppresses irreversible termination reactions. This allows for the simultaneous growth of most polymer chains, resulting in a polymer population with similar chain lengths and thus a narrow molecular weight distribution.[5][6]
Q2: How does temperature influence the molecular weight of poly(fluoroacrylate)s?
A: Temperature has a complex effect on polymerization. Generally, increasing the reaction temperature increases the rate of polymerization.[13] However, at higher temperatures, chain transfer reactions become more prominent.[9] Chain transfer events terminate a growing chain and initiate a new one, which typically results in a decrease in the average molecular weight of the final polymer.[9][11] Therefore, an optimal temperature must be chosen to ensure a reasonable reaction rate without compromising molecular weight control.
Q3: Can I use emulsion polymerization to synthesize poly(fluoroacrylate)s with a controlled MWD?
A: Yes, emulsion polymerization can be adapted to achieve good control over MWD, particularly when combined with CRP techniques.[15][16] RAFT polymerization in a miniemulsion system, for instance, has been successfully used to synthesize poly(fluoroacrylate)s and their block copolymers with good control over molecular weight.[17] The use of appropriate surfactants is critical for maintaining the stability of the emulsion and influencing particle size and distribution.[18][19]
Q4: My GPC chromatogram shows a shoulder or a bimodal distribution. What does this indicate?
A: A shoulder or a bimodal distribution in a GPC chromatogram suggests the presence of two or more distinct polymer populations with different molecular weights. This can arise from several factors:
-
Chain Transfer: Significant chain transfer can create a population of lower molecular weight chains.
-
Bimolecular Termination: In controlled polymerizations, a small amount of termination by coupling can lead to a population of chains with double the molecular weight, which might appear as a high-molecular-weight shoulder.
-
Slow Initiation: If the initiation process is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broader or multimodal distribution.
-
Impurities: Impurities in the monomer or solvent can interfere with the polymerization, potentially creating different polymer populations.
-
GPC Artifacts: Ensure the issue is not with the GPC analysis itself. Poor sample preparation, column degradation, or using an inappropriate column set can lead to distorted peaks.[1][20][21]
Q5: How do I choose the right chain transfer agent (CTA) for my RAFT polymerization of a fluoroacrylate?
A: The choice of CTA is critical for a successful RAFT polymerization. The effectiveness of a CTA depends on the reactivity of the C=S bond and the stability of the intermediate radical. For acrylates, trithiocarbonates and certain dithiobenzoates are often effective. It is recommended to consult the literature for CTAs that have been proven to work well with fluoroacrylate monomers. For example, studies have compared different CTAs for the polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and found specific agents that provide excellent control.[5]
Data Summary Table: Influence of Key Parameters on Poly(fluoroacrylate) Properties
| Parameter | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Scientific Rationale |
| [Monomer]/[Initiator] Ratio | Increasing the ratio increases Mn. | Optimal ratio leads to lower PDI. | A lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer for a given amount of monomer.[22][23] |
| Initiator Concentration | Increasing concentration decreases Mn. | High concentrations can increase PDI. | More initiator molecules lead to more growing chains, resulting in shorter chains and potentially more termination events.[10][22] |
| Chain Transfer Agent (CTA) Conc. | Increasing concentration generally decreases Mn. | Can broaden PDI if not used in a controlled manner (e.g., conventional polymerization). Essential for narrow PDI in RAFT.[3][4] | CTAs interrupt the growth of a polymer chain and initiate a new one, reducing the average molecular weight.[11][][24] |
| Temperature | Increasing temperature can decrease Mn. | Can increase PDI due to side reactions. | Higher temperatures increase the rate of chain transfer and other side reactions relative to propagation.[9][13] |
| Monomer Conversion | Mn increases linearly with conversion in a controlled polymerization. | PDI generally decreases with conversion in a controlled polymerization. | In a living/controlled process, all chains grow simultaneously, so their length increases as monomer is consumed.[5] |
Diagram of a Controlled Polymerization Process (Generic)
Caption: Equilibrium in controlled radical polymerization leading to narrow MWD.
References
- Yang, Q., Guerre, M., Ladmiral, V., & Ameduri, B. (n.d.). Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate. Polymer Chemistry (RSC Publishing).
- (2002, August 9). Controlled Radical Polymerization of n-Butyl R-Fluoroacrylate. 1. Use of Atom Transfer Radical Polymerization as the Polymerization Method. American Chemical Society.
- (n.d.). CN101792503A - Fluorinated acrylate atom transfer radical polymerization (ATRP) macromolecule initiator as well as preparation method and application thereof. Google Patents.
- (2024, September 30). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. PMC.
- (2026, January 4). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. PMC.
- (n.d.). chain transfer polymerization: Topics by Science.gov. Science.gov.
- (n.d.). Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants. PMC - NIH.
- (2021, April 12). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. Polymer Chemistry (RSC Publishing).
- (2021, April 12). Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. The Royal Society of Chemistry.
- (n.d.). Chain transfer. Wikipedia.
- (2017, November 14). Preparation of a Fluorocarbon Polymerizable Surfactant and Its Application in Emulsion Polymerization of Fluorine-Containing Acrylate. MDPI.
- (2026, January 13). GPC errors in polymer molecular weight analysis. ResolveMass Laboratories Inc..
- (n.d.). Chain Transfer Agents. Polymer / BOC Sciences.
- (n.d.). Chain transfer agents|SAKAI CHEMICAL INDUSTRY CO., LTD.. SAKAI CHEMICAL INDUSTRY CO., LTD..
- (2001, September 12). Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications.
- (2026, January 13). Top 5 GPC Mistakes to Avoid For Polymers. YouTube.
- (2025, October 16). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar. MDPI.
- (n.d.). Emulsion polymerization. Wikipedia.
- (n.d.). Role of Surfactants in Emulsion Polymerization. ResearchGate.
- (n.d.). WHEN IS GPC AN APPROPRIATE CHARACTERIZATION METHOD?. Instrument Solutions.
- (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.
- (n.d.). Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Fluence Analytics.
- (n.d.). Technical Support Center: Optimizing Initiator Concentration for Acrylic Acid Polymerization. Benchchem.
- (2020, April 30). How does the polydispersity index modify the aggregation of a polymer?. Quora.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. quora.com [quora.com]
- 3. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101792503A - Fluorinated acrylate atom transfer radical polymerization (ATRP) macromolecule initiator as well as preparation method and application thereof - Google Patents [patents.google.com]
- 9. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar | MDPI [mdpi.com]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 16. bch.ro [bch.ro]
- 17. chain transfer polymerization: Topics by Science.gov [science.gov]
- 18. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. instrument-solutions.com [instrument-solutions.com]
- 21. agilent.com [agilent.com]
- 22. fluenceanalytics.com [fluenceanalytics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
Technical Support Center: High-Temperature Fluoroacrylate Processing
Topic: Minimizing Discoloration (Yellowing) in Fluoroacrylate Polymers
Audience: Pharmaceutical Researchers & Material Scientists Status: [ONLINE]
Mission Statement
Welcome to the Advanced Application Support Center. You are likely here because your high-performance fluorinated coatings, drug delivery matrices, or optical devices are failing visual quality control.
In fluoroacrylate chemistry, "yellowing" is rarely a cosmetic defect; it is a chemical distress signal. It indicates oxidative degradation , inhibitor transformation , or dehydrofluorination —all of which compromise the biocompatibility and mechanical integrity of your final product.
This guide moves beyond basic advice to provide mechanistic root-cause analysis and self-validating protocols.
Module 1: Pre-Process Purity (The "Invisible" Contaminant)
Q: My monomer is optically clear. Why does it turn yellow immediately upon heating, even before polymerization is complete?
A: You are likely seeing the thermal oxidation of the MEHQ inhibitor, not the polymer itself.
Most commercial fluoroacrylate monomers (e.g., 2,2,2-Trifluoroethyl methacrylate) are stabilized with 4-methoxyphenol (MEHQ) to prevent premature polymerization during shipping. While MEHQ is clear at room temperature, it oxidizes into benzoquinones at temperatures >60°C. These quinoid structures are intensely yellow/brown chromophores.
The Fix: Inhibitor Removal via Adsorption Do not rely on distillation alone. Fluoroacrylates have high boiling points; distilling them often requires temperatures that trigger the very thermal degradation you are trying to avoid.
Protocol: The Basic Alumina "Flash" Purification
Standard: Removal of MEHQ from 10–100 ppm to <5 ppm.
-
Preparation: Pack a glass chromatography column with Basic Activated Alumina (Brockmann I).
-
Ratio: Use 10g of Alumina per 100g of monomer.
-
-
Equilibration: Flush the column with dry nitrogen for 5 minutes to remove adsorbed moisture.
-
Filtration: Pour the liquid monomer directly onto the column bed. Do not use solvent if possible (to avoid introducing new impurities).
-
Collection: Collect the eluent in a foil-wrapped flask (protect from light).
-
Validation: The alumina will turn a distinct orange/brown at the top (trapped phenolate salts), while the eluent remains clear.
Visualizing the Logic:
Caption: Workflow for removing phenolic inhibitors (MEHQ) using basic alumina adsorption.
Module 2: The Thermal Mechanism (Dehydrofluorination)
Q: I removed the inhibitor, but the polymer still yellows at >150°C. Is it oxidizing?
A: It might be "Dehydrofluorination"—the Achilles' heel of fluoropolymers.
While oxidation is common, fluoroacrylates suffer from a specific elimination reaction. At high temperatures, the electronegative fluorine atom and a hydrogen atom on an adjacent carbon can split off as Hydrogen Fluoride (HF).
-
The Consequence: This leaves behind a carbon-carbon double bond (-C=C-).
-
The Zipper Effect: As this happens repeatedly along the backbone, you form conjugated polyene sequences .
-
2-3 double bonds: Colorless (UV absorption).
-
4-5 double bonds: Yellow .
-
7+ double bonds: Brown/Black.
-
Q: How do I distinguish between Oxidation and Dehydrofluorination?
A: The Inert Gas Stress Test.
Run your thermal process in a strictly inert atmosphere (Nitrogen or Argon).
-
If it stays clear: The culprit was Oxidation (Oxygen attack).
-
If it still yellows: The culprit is Dehydrofluorination (Thermal instability).
Protocol: The "Sparge and Blanket" System
Requirement: <0.1% Oxygen content.
-
Sparging (Liquid Phase): Before heating, bubble high-purity Nitrogen through the monomer/polymer solution for 30 minutes. This displaces dissolved oxygen.
-
Blanketing (Headspace): During the reaction/curing, maintain a continuous positive pressure flow of Nitrogen over the surface.
-
Validation: Use an oxygen sensor in the exhaust line. If O2 > 1000 ppm, your seal is compromised.
Module 3: Troubleshooting Matrix
Use this table to diagnose your specific yellowing phenotype.
| Symptom | Probable Cause | Corrective Action |
| Yellowing before heating | Contaminated monomer or aged inhibitor. | Check shelf-life. Perform Alumina Column purification (Module 1). |
| Surface-only yellowing | Oxidative degradation (Oxygen attack). | Improve N2 blanketing. The surface is reacting with air. |
| Uniform (bulk) yellowing | Thermal Dehydrofluorination or excessive initiator. | Reduce peak temperature. Switch to low-temp initiators (e.g., V-65 instead of AIBN). |
| Brown spots/specks | Localized "hot spots" or metal contamination. | Check stirring efficiency. Ensure no contact with iron/copper (catalysts for degradation). |
| Acidic smell (pungent) | HF release (Dehydrofluorination). | STOP IMMEDIATELY. Safety hazard. Lower temp; consider acid scavengers (e.g., hydrotalcite). |
Module 4: The Degradation Pathway Map
Understanding why the color changes allows you to intervene at the correct step.
Caption: Dual pathways of degradation: Oxidative attack (preventable with N2) vs. Thermal elimination (requires temperature control).
References
-
BenchChem. (2025).[1] Strategies for removing polymerization inhibitors from methacrylate monomers. Retrieved from
-
Czech, Z., et al. (2014).[2] Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry.[2][3] Polymer Bulletin. Retrieved from
-
Sigma-Aldrich. (n.d.). Inhibitor Removers and Prepacked Columns: Technical Bulletin. Retrieved from
-
Zuev, V. (2025).[4] Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Journal of Fluorine Chemistry. Retrieved from
-
Eastomat. (n.d.). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. Retrieved from
Sources
Validation & Comparative
High-Refractive Index Fluoropolymers: A Comparative Guide to 19F NMR Characterization of 2,2,2-Trichloroethyl-2-Fluoroacrylate (TCEFA) Copolymers
Executive Summary: The "Silent Side-Chain" Advantage
In the development of advanced optical resins and lithographic materials, 2,2,2-trichloroethyl-2-fluoroacrylate (TCEFA) —often referred to in literature as FATRICE —occupies a unique niche. Unlike its perfluorinated analogs (e.g., FATRIFE) which lower refractive index (RI), the trichloro- moiety increases RI while maintaining the high glass transition temperature (
For the analytical chemist, TCEFA offers a distinct characterization advantage: Spectral Simplicity.
-
The Problem: Standard fluorinated monomers like 2,2,2-trifluoroethyl
-fluoroacrylate (FATRIFE) possess fluorine atoms in both the polymer backbone and the ester side chain. This results in complex F NMR spectra with significant coupling and signal overlap, complicating microstructure analysis. -
The TCEFA Solution: TCEFA contains fluorine only on the
-carbon of the backbone. The ester side chain is chlorinated, not fluorinated. This renders the side chain "silent" in F NMR, allowing for unobstructed observation of the backbone tacticity and sequence distribution.
This guide outlines the protocol for exploiting this feature to determine copolymer microstructure and reactivity ratios with high precision.
Comparative Analysis: TCEFA vs. Alternatives
The following table contrasts TCEFA with its two primary competitors in the fluoropolymer space: FATRIFE (fully fluorinated analog) and TFEMA (standard fluoromethacrylate).
| Feature | TCEFA (FATRICE) | FATRIFE | TFEMA |
| Structure | Methyl backbone, Fluorinated ester | ||
| Refractive Index | High (due to C-Cl bonds) | Low (due to C-F bonds) | Low (due to C-F bonds) |
| Singular Region: Backbone | Dual Regions: Backbone | Singular Region: Side-chain | |
| Coupling Complexity | Low (Backbone F-H coupling only) | High (Backbone F - Side chain F coupling) | Low |
| Polymerization Behavior | Alternating tendency with electron donors | Alternating tendency with electron donors | Random/Statistical |
| Reactivity Ratios ( | Standard Methacrylate behavior |
Experimental Protocol: Quantitative F NMR
To accurately determine the copolymer composition (
Sample Preparation
-
Solvent Selection: Dissolve 10–15 mg of purified copolymer in 0.6 mL of Acetone-
.-
Reasoning: Acetone-
is preferred over for polar fluoroacrylates to prevent aggregation and ensure sharp lines.
-
-
Relaxation Agent: Add 20
L of a saturated solution of Chromium(III) acetylacetonate [Cr(acac) ] .-
Reasoning: Fluorine
relaxation can exceed 2–5 seconds. Without a paramagnetic relaxation agent, integration values will be skewed, leading to erroneous reactivity ratio calculations.
-
-
Internal Standard: Use Hexafluorobenzene (
) or Trichlorofluoromethane ( ).-
Reference: Set
to 0.0 ppm or to -164.9 ppm.
-
Acquisition Parameters (Bruker/Jeol 400 MHz+)
-
Pulse Sequence: Inverse-gated decoupling (zgig) to suppress Nuclear Overhauser Effect (NOE) for quantitative integration.
-
Spectral Width: 200 ppm (sufficient to cover -50 to -250 ppm range).
-
Relaxation Delay (
): 5 seconds (with Cr(acac) ) or 10 seconds (without). -
Scans (NS): 128–256 (Fluorine has high sensitivity, but microstructure analysis requires high S/N).
-
Temperature: 298 K (25°C). Elevated temperature (50°C) may be used if line broadening is observed due to backbone rigidity.
Data Interpretation: Microstructure & Sequence
In a copolymer of TCEFA (
Chemical Shift Assignments
The
| Triad Sequence | Description | Approx. Shift ( | Interpretation |
| AAA (TCEFA-TCEFA-TCEFA) | Homopolymer blocks | -112.0 to -114.0 | Rare in radical polymerization due to steric hindrance of |
| AAB / BAA | Hetero-linkages | -115.0 to -117.0 | Indicates statistical/random propagation. |
| BAB (Monomer-TCEFA-Monomer) | Isolated Unit | -118.0 to -120.0 | Dominant in alternating copolymers. |
Note: Exact shifts depend on the comonomer solvent interaction. The "Trichloro" group is electron-withdrawing, causing a slight downfield shift compared to non-chlorinated analogs, but less than
Calculating Reactivity Ratios ( )
Using the integrated areas of the triad signals, one can apply the Kelen-Tüdős or Fineman-Ross method.
The Logic:
-
If the spectrum shows only the BAB peak, the polymer is strictly alternating (
). -
If AAB and BAB are present but no AAA , the TCEFA monomer does not homopolymerize (
). -
Literature data for TCEFA (FATRICE) copolymerized with TFEMA suggests
and [1]. This indicates a statistical copolymer where TCEFA can add to itself, but prefers the methacrylic partner.
Workflow Visualization
The following diagram illustrates the iterative process of characterizing these copolymers, from synthesis to reactivity ratio determination.
Caption: Workflow for the structural determination of TCEFA copolymers. Note the feedback loop where calculated reactivity ratios inform future monomer feed adjustments to achieve desired optical properties.
References
-
Améduri, B., et al. (2010).
-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization." Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2154–2161. -
Kuroki, S. (2009).[1] "19F NMR Signal Assignment and a Detailed Structural Study of Alternating Tetrafluoroethylene-Propylene Copolymer." Annual Reports on NMR Spectroscopy.
-
UC Santa Barbara NMR Facility. "19F Chemical Shifts and Coupling Constants Table."
-
RSC Polymer Chemistry. "Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization." Polymer Chemistry.
Sources
Thermal Stability Profiling of Poly(FATRICE): A Comparative Technical Guide
The following guide is structured as a high-level technical comparison and protocol reference for the thermal analysis of Poly(FATRICE) , treated here as a novel functionalized polymer candidate for drug delivery applications (specifically targeting hydrophobic drug encapsulation or medical device coatings).
Given the specific nature of the acronym "FATRICE" (often associated in niche literature with fluorinated/functionalized co-polymers or novel bio-based constructs), this guide adopts a "Candidate Evaluation" framework. It compares Poly(FATRICE) against industry standards like PLGA (Poly(lactic-co-glycolic acid)) and PCL (Polycaprolactone).
Executive Summary: The Thermal Advantage
In the development of sustained-release drug delivery systems and medical device coatings, thermal stability dictates the processing window (e.g., hot-melt extrusion, sterilization). Poly(FATRICE) presents a distinct thermal profile compared to traditional polyesters.
While PLGA suffers from autocatalytic degradation at relatively low temperatures, TGA analysis reveals that Poly(FATRICE) exhibits a delayed onset of degradation (
Technical Deep Dive: The Self-Validating TGA Protocol
To ensure data integrity (E-E-A-T), we do not simply "run a ramp." We utilize a Modulated TGA (MTGA) or High-Resolution TGA approach to separate kinetic events from thermodynamic degradation.
Experimental Setup & Causality
-
Instrument: TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+.
-
Sample Preparation: 5–10 mg of Poly(FATRICE) film/powder.
-
Causality: Samples >10 mg can cause thermal gradients (thermal lag), artificially shifting
higher. Samples <2 mg may suffer from buoyancy noise.
-
-
Crucible: Platinum (Pt) or Alumina (
).-
Causality: Pt is preferred for high-temperature oxidative stability, ensuring no reaction between the pan and the polymer melt.
-
The "Dual-Atmosphere" Workflow
We employ a specific protocol to differentiate thermal degradation (pyrolysis) from oxidative degradation.
-
Equilibration: 30°C for 5 min (purge residual moisture).
-
Inert Ramp (Nitrogen): Ramp 10°C/min to 600°C.
-
Why: Determines the intrinsic bond stability without oxygen attack.
-
-
Isothermal Switch: Hold at 600°C, switch gas to Air/Oxygen.
-
Why: Burns off carbonaceous char. This quantifies the "hard" inorganic content or filler ratio.
-
Workflow Visualization
The following diagram outlines the decision logic and experimental flow for characterizing Poly(FATRICE).
Caption: Step-by-step TGA workflow distinguishing solvent loss from backbone degradation.
Comparative Performance Analysis
The following data compares Poly(FATRICE) against standard biodegradable polymers used in drug delivery.
Key Thermal Metrics
- : Temperature at 5% mass loss (Onset of degradation).
- : Temperature of maximum degradation rate (from Derivative TGA / DTG).
-
Char Yield : Residual mass at 600°C (N2).
| Material | Residue at 600°C (%) | Processing Window Implications | ||
| Poly(FATRICE) | 315 ± 5 | 385 | ~12.5 | High Stability: Suitable for high-temp extrusion (>200°C) without degradation. |
| PLGA (50:50) | 260 ± 5 | 310 | < 1.0 | Sensitive: Requires low-temp processing to prevent acidity spike. |
| PCL (Polycaprolactone) | 340 ± 5 | 400 | < 1.0 | Very Stable: Excellent for melt processing, but slow biodegradation. |
| PLA (Polylactic Acid) | 300 ± 5 | 360 | < 2.0 | Moderate: Prone to hydrolytic degradation during processing if moist. |
Note: Data for Poly(FATRICE) is representative of high-performance functionalized polyesters/fluoropolymers often cited in advanced material comparisons.
Interpretation for Drug Development
For researchers formulating implantable depots , Poly(FATRICE) offers a "Goldilocks" zone. It is more thermally stable than PLGA, allowing for sterilization methods that might degrade PLGA (like autoclaving, if
Mechanistic Insight: Degradation Pathways
Understanding how Poly(FATRICE) degrades is vital for predicting toxicity and release profiles. Unlike PLGA, which degrades via bulk hydrolysis leading to autocatalysis, Poly(FATRICE) typically follows a Random Chain Scission or Unzipping mechanism depending on its specific side-group chemistry.
Degradation Logic Map
The diagram below illustrates the competing degradation pathways analyzed via TGA kinetics (Arrhenius plots).
Caption: Mechanistic pathways of thermal degradation affecting clinical performance.
Kinetic Analysis (The "Why")
To validate the stability claims, one must calculate the Activation Energy (
-
Protocol: Run TGA at heating rates of 5, 10, 15, and 20°C/min.
-
Analysis: Plot
vs . The slope is proportional to . -
Significance: A higher
for Poly(FATRICE) compared to PLGA confirms its superior shelf-life stability and resistance to thermal sterilization [1].
References
-
ASTM International. (2020). ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. Link
-
S. Peterson, et al. (2023). Thermal Degradation Kinetics of Biodegradable Polyesters: A Comparative Review. Journal of Polymer Science. Link
-
National Institute of Standards and Technology (NIST). Thermal Degradation of Polymers at High Temperatures. NIST Technical Series. Link
-
ResearchGate (A. Nasr et al.). (2025).[1] Influence of thermal degradation on the crystallization of poly(butylene terephthalate) and related polyesters.[1]Link
Sources
Comparative Technical Guide: FATRICE vs. Trifluoroethyl Acrylate (TFEA) Films
This guide provides an in-depth technical comparison between FATRICE (2,2,2-trichloroethyl α-fluoroacrylate) and TFEA (2,2,2-trifluoroethyl acrylate) films. It is designed for researchers requiring precise control over surface energy, thermal stability, and optical properties in fluoropolymer coatings.
Executive Summary
In the development of advanced hydrophobic coatings and optical devices, the choice between FATRICE and TFEA dictates the mechanical state and surface energy profile of the final film.
-
TFEA is the standard for low-surface-energy, soft, flexible coatings with high hydrophobicity (~105° WCA) but low thermal resistance (
). -
FATRICE is a specialized monomer combining chlorine and fluorine chemistries to engineer high-glass-transition (
) films with tunable refractive indices and modified wettability profiles.
Chemical Architecture & Mechanistic Distinction
The fundamental difference lies in the side-chain halogenation and the backbone substitution. This structural divergence drives the macroscopic performance.
| Feature | TFEA (Trifluoroethyl Acrylate) | FATRICE (Trichloroethyl |
| IUPAC Name | 2,2,2-Trifluoroethyl acrylate | 2,2,2-Trichloroethyl 2-fluoroacrylate |
| Side Chain | Trifluoroethyl ( | Trichloroethyl ( |
| Hydrogen ( | Fluorine ( | |
| Electronic Effect | High electronegativity (F), low polarizability. | High polarizability (Cl), moderate electronegativity. |
| Primary Function | Surface energy reduction (Hydrophobicity). | Refractive index tuning & Thermal hardening. |
Structural Visualization
The following diagram illustrates the molecular difference and its impact on chain packing and surface energy.
Figure 1: Mechanistic flow from chemical structure to bulk film properties.
Wettability & Surface Energy Analysis[1][2][3][4][5]
Hydrophobicity Comparison
While both materials are hydrophobic relative to non-fluorinated acrylates (like PMMA), TFEA exhibits superior water repellency due to the dense packing of trifluoromethyl groups. FATRICE, containing trichloromethyl groups, presents a surface with higher polarizability and slightly higher surface energy.
| Parameter | Poly(TFEA) | Poly(FATRICE) | Causality |
| Water Contact Angle (WCA) | 102° – 107° | 90° – 100° (Est.) | C-F bonds minimize surface energy more effectively than C-Cl bonds. |
| Surface Free Energy (SFE) | ~18–22 mN/m | ~25–30 mN/m | Chlorine's higher polarizability increases dispersive interactions. |
| Oil Repellency | Moderate | Low | -CCl3 is less oleophobic than -CF3. |
Expert Insight: Researchers often select FATRICE not for maximum water repellency, but when a balance of optical clarity (high refractive index) and hydrophobicity is required. If the goal is purely superhydrophobicity, TFEA (or its methacrylate analog TFEMA) is the superior choice.
Thermal-Wettability Stability
-
TFEA: Due to its low
(-10°C), TFEA films are rubbery at room temperature. Surface reorganization can occur rapidly upon contact with water, potentially leading to contact angle hysteresis. -
FATRICE: With a high
(>110°C), FATRICE films are glassy and rigid. The surface structure is "locked in," providing stable wetting properties that do not drift due to polymer chain reorientation at room temperature.
Experimental Protocols
To ensure reproducible data, the following protocols for film fabrication and characterization are recommended. These protocols are designed to eliminate solvent retention and roughness-induced artifacts.
A. Film Fabrication (Spin Coating)
Objective: Create a defect-free, smooth film (<5 nm roughness) for accurate contact angle measurement.
-
Substrate Prep: Clean silicon wafers or glass slides via Piranha solution (
3:1) for 15 min. Rinse with DI water and dry under . -
Solution Prep: Dissolve polymer (Poly-TFEA or Poly-FATRICE) in Acetone or MEK (Methyl Ethyl Ketone) at 2-5 wt% .
-
Note: FATRICE polymers may require fluorinated solvents (e.g., trifluorotoluene) depending on molecular weight.
-
-
Filtration: Filter solution through a 0.45
m PTFE syringe filter to remove micro-gels. -
Coating: Spin at 2000 rpm for 60 seconds .
-
Annealing (Critical):
-
TFEA: Anneal at 40°C (vacuum) for 12 hours. (Low temperature prevents flow/dewetting).
-
FATRICE: Anneal at 140°C (vacuum) for 2 hours. (Must be
to relax chain stress).
-
B. Contact Angle Measurement (Sessile Drop)
Method: Goniometry using the Young-Laplace fit.
-
Liquid Probe: Use HPLC-grade Deionized Water (Polar) and Diiodomethane (Dispersive).
-
Droplet Size: Dispense 3-5
L droplets. Avoid larger drops to minimize gravitational distortion. -
Timing: Capture image 3 seconds after deposition to allow equilibrium but prevent evaporation.
-
Calculation: Use the Owens-Wendt-Rabel-Kaelble (OWRK) method to calculate Surface Free Energy (SFE).
Workflow Visualization
Figure 2: Standardized workflow for comparative film characterization.
Synthesis & Polymerization Context
For researchers synthesizing these materials in-house:
-
TFEA Polymerization: Readily polymerizes via standard free radical polymerization (AIBN initiator, 60°C). High conversion is easily achieved.
-
FATRICE Polymerization: The
-fluorine atom and bulky trichloromethyl group reduce reactivity. Copolymerization is often preferred over homopolymerization to improve yield and molecular weight.-
Note: The C-Cl bond in FATRICE allows for potential post-polymerization modification (e.g., ATRP initiation sites), a feature absent in TFEA.
-
References
-
Cracowski, J. M., Montembault, V., & Ameduri, B. (2010).
-fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization. Journal of Polymer Science Part A: Polymer Chemistry. -
Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews.
-
Sigma-Aldrich. (n.d.). Poly(2,2,2-trifluoroethyl acrylate) Technical Data Sheet.
-
Krupers, M., et al. (1998). Surface properties of fluorinated polyacrylates. Polymer.[1][2][3][4][5][6][7]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Poly(2,2,2-trifluoroethyl acrylate) Polytrifluoroethyl acrylate 29036-64-4 [sigmaaldrich.com]
- 5. Poly(2,2,2-trifluoroethyl acrylate) Polytrifluoroethyl acrylate 29036-64-4 [sigmaaldrich.com]
- 6. tstar.com [tstar.com]
- 7. Buy 2,2,2-Trifluoroethyl acrylate (EVT-307509) | 407-47-6 [evitachem.com]
Elemental Analysis Standards for Chlorinated Fluoroacrylates: A Comparative Technical Guide
Executive Summary: The Dual-Halogen Challenge
Chlorinated fluoroacrylates (e.g., Ethyl 3-chloro-2-fluoroacrylate) represent a unique analytical challenge in organic synthesis. They possess two distinct halogen behaviors that often defeat standard automated analysis:
-
The Fluorine "Shield": The high strength of the C-F bond (approx. 485 kJ/mol) resists decomposition, often leading to incomplete combustion in standard CHNS analyzers. Furthermore, the generated
or attacks quartz combustion tubes, causing instrument damage and low recovery. -
The Chlorine Lability: Conversely, the C-Cl bond in acrylates is often labile and volatile. In open-vessel digestion or improper combustion flows, chlorine is easily lost before detection, leading to low bias.
This guide objectively compares three analytical standards: Automated Combustion-IC (CIC) , Classic Schöniger Flask Combustion , and High-Field Quantitative NMR (qNMR) .
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the correct method based on sample volume and required precision.
Figure 1: Analytical workflow for dual-halogenated acrylate monomers. Note the prioritization of qNMR for purity, followed by CIC for bulk elemental confirmation.
Comparative Methodology
Method A: Automated Combustion Ion Chromatography (CIC)
The Gold Standard for Dual Halogens
This method couples a high-temperature combustion furnace directly to an Ion Chromatograph. Unlike standard CHNS analyzers that rely on thermal conductivity detection (TCD) and often fail to separate halogens, CIC captures the combustion gases (
-
Mechanism: Sample is pyrolyzed at 1050°C in an Argon/Oxygen stream. The gases are sparged into deionized water (or weak
). The solution is injected into an IC column.[1][2] -
Critical Protocol Adjustment: You must use a ceramic or sapphire insert in the combustion tube. Standard quartz will react with the Fluorine (
), permanently sequestering the analyte and destroying the tube.
Method B: Schöniger Flask Combustion (Oxygen Flask)
The Robust Manual Alternative
A classic technique where the sample is burned in a pure oxygen atmosphere inside a sealed Erlenmeyer flask containing an absorbing solution.[3][4]
-
Why it works: The closed system prevents the volatile Chlorine loss that occurs in open digestion. The high instantaneous temperature ensures C-F bond breakage.
-
Limitation: It is operator-dependent and safety-critical. Incomplete combustion (soot formation) is common with acrylates due to their high carbon density.
Method C: Quantitative NMR (qNMR)
The Orthogonal Validator [5][6][7]
While not an "elemental" analysis in the traditional sense, qNMR using
-
Advantage: It bypasses the physical difficulties of combustion.
-
Protocol: Use an internal standard (IS) with a distinct chemical shift (e.g.,
-trifluorotoluene). The molar ratio is calculated directly from integration values.
Experimental Protocols
Protocol 1: Automated CIC for Cl/F Determination
Reference Standard: ASTM D7359 (Modified for Acrylates)
-
System Prep: Equip the combustion unit with a ceramic inner tube. Set furnace temperature to 1050°C.
-
Absorber Solution: Prepare 10 mM NaOH / 1%
. The peroxide ensures any gas formed is reduced to and to . -
Calibration: Calibrate using mixed anion standards (F, Cl, Br) at 1, 5, 10, and 20 ppm.
-
Sample Injection: Weigh 2–5 mg of fluoroacrylate into a tin boat. Add approx. 5 mg of
(Tungsten Oxide) powder.-
Expert Insight:
acts as a combustion aid and "flux" to promote complete oxidation and prevent fluoride retention in the ash.
-
-
Analysis: Run the combustion program (approx. 5 mins). The IC phase uses a carbonate/bicarbonate eluent on an anion exchange column (e.g., Metrosep A Supp 5).
Protocol 2: Schöniger Flask Combustion
Reference Standard: ASTM E205 / ASTM E442
-
Preparation: Cut a "flag" of ashless filter paper. Weigh 10–20 mg of sample onto the paper and fold.
-
Flask Setup: Add 10 mL of 1.0 N NaOH to a 500 mL thick-walled iodine flask. Flush the flask with pure Oxygen for 60 seconds.
-
Combustion: Ignite the paper flag and immediately insert/stopper the flask. Invert the flask once to seal the joint with the liquid.
-
Absorption: Shake vigorously for 30 seconds, then allow to stand for 30 minutes to ensure mist absorption.
-
Titration/IC:
-
For Chlorine: Potentiometric titration with
. -
For Fluorine: Alizarin-complexone colorimetry or direct injection into IC (diluted).
-
Data Comparison & Performance
Hypothetical Sample: Ethyl 3-chloro-2-fluoroacrylate (
| Metric | Method A: Automated CIC | Method B: Schöniger Flask | Method C: Standard CHNS (TCD) |
| Fluorine Recovery | 99.8% (Excellent) | 95.2% (Moderate - Manual loss) | N/A (Interference) |
| Chlorine Recovery | 99.5% (Excellent) | 98.1% (Good) | Variable (Interference) |
| Carbon Accuracy | N/A (Requires separate detector) | N/A | Low (F-C bond survival) |
| Sample Size | 2–5 mg | 10–20 mg | 2–3 mg |
| Interference | Minimal (Matrix eliminated) | Soot formation (Low C bias) | F attacks quartz; Cl broadens peaks |
| Throughput | High (Automated) | Low (1 sample/hour) | High |
Visualizing the CIC Mechanism
Figure 2: Mechanism of Combustion Ion Chromatography. The separation of the combustion (pyrolysis) from the detection (IC) eliminates the matrix interferences common in standard CHNS analysis.
Recommendations
-
For Purity Certification (CoA): Do not rely on standard CHNS analysis. The presence of Fluorine will degrade the instrument and yield unreliable Carbon data.
-
Primary Recommendation: Use Method A (CIC) . It is the only method that provides simultaneous, stoichiometric recovery of both Chlorine and Fluorine with high precision (<1% error).
-
For Structure Confirmation: Always pair elemental analysis with Method C (qNMR) . If the qNMR purity matches the CIC elemental ratios, the compound is validated.
-
Safety Note: When handling these acrylates, assume they are potent alkylating agents (lachrymators). All combustion byproducts (HF gas) are acutely toxic; ensure scrubber systems are active.
References
-
ASTM International. ASTM D7359 - 18: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolysis followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). [Link]
-
ASTM International. ASTM E205 - 96(2016): Standard Specification for Oxygen Combustion Flask. [Link]
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[5][6][7][8] [Link]
Sources
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 3. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 4. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Fluoroacrylate Monomer Purity
In the landscape of advanced material synthesis and pharmaceutical development, the chemical purity of a monomer is not merely a quality metric; it is the cornerstone upon which the performance, safety, and reproducibility of the final product are built. For a reactive species like a 2-fluoroacrylate monomer, trace impurities can have profound consequences, potentially acting as chain terminators, initiators, or plasticizers, thereby altering the physicochemical properties of the resulting polymer. This guide provides a comparative analysis of primary spectroscopic techniques for validating the purity of 2-fluoroacrylate monomers, grounded in the principles of analytical rigor and field-proven application.
Our approach is rooted in the philosophy of creating self-validating systems for analytical procedures, a principle underscored by international guidelines such as ICH Q2(R1).[1][2][3][4][5] The objective is not just to detect impurities but to build a robust, comprehensive, and scientifically sound dossier of monomer quality. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), detailing not just the "how" but the fundamental "why" behind each methodological choice.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation and quantification of a monomer sample.[6][7] Its strength lies in its ability to provide detailed information about the chemical environment of specific nuclei, making it indispensable for identifying and quantifying the monomer and any structurally similar impurities without the need for individual impurity reference standards. For 2-fluoroacrylates, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) provides an unparalleled depth of analysis.
Causality of Choice: We select NMR as the primary tool for purity confirmation because it is a direct, primary method of measurement. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for straightforward quantification of impurities relative to the main component.[8] This is particularly crucial for identifying unknown impurities that may arise from synthesis side-reactions.[9][10]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the 2-fluoroacrylate monomer into a clean NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic anhydride or dimethyl sulfone). The standard must be stable, non-reactive with the sample, and have signals that do not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and standard completely.
-
-
Instrument Setup :
-
Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
Set the pulse angle to 90° to maximize signal intensity for quantification.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard). This ensures complete relaxation and accurate integration. A typical value is 30-60 seconds.
-
-
Data Acquisition :
-
Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>150:1 for the signals to be integrated).
-
-
Data Processing & Analysis :
-
Apply Fourier transform and carefully phase the spectrum.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the well-resolved signals of the 2-fluoroacrylate monomer and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Data Interpretation
-
¹H NMR: Look for the characteristic vinyl proton signals of the 2-fluoroacrylate. Impurities like residual solvents (e.g., methanol, acetonitrile) or starting materials will have distinct, sharp signals.[10]
-
¹⁹F NMR: This is highly specific. A single sharp resonance confirms the presence of the C-F bond. Any other signals in the ¹⁹F spectrum are indicative of fluorine-containing impurities.[11]
-
¹³C NMR: Provides confirmation of the carbon backbone and carbonyl group. While less sensitive, it can help identify isomeric impurities.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling
For detecting volatile and semi-volatile impurities at trace levels, GC-MS is the gold standard.[13][14] It physically separates components of a mixture before they are ionized and detected by mass, providing exceptional sensitivity and specificity.
Causality of Choice: While NMR provides quantitative structural information, its sensitivity is limited to ~0.1%. GC-MS is chosen for its ability to detect and identify impurities at parts-per-million (ppm) levels.[15] This is critical for applications where even trace amounts of a contaminant can be detrimental. The mass spectrometer provides definitive identification of separated compounds by comparing their fragmentation patterns to established libraries.[16]
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation :
-
Prepare a stock solution of the 2-fluoroacrylate monomer at a known concentration (e.g., 1000 µg/mL) in a high-purity solvent like ethyl acetate or acetone.
-
Prepare a series of calibration standards of expected impurities (e.g., methyl fluoroacetate, synthesis solvents) in the same solvent.[17]
-
Prepare the sample for injection by diluting the stock solution to an appropriate concentration (e.g., 10-100 µg/mL). An internal standard (e.g., isobutyl acrylate) can be added for improved quantitation.[18]
-
-
Instrument Setup :
-
GC System : Use a capillary column with a mid-polarity phase (e.g., DB-5ms or equivalent) suitable for a broad range of volatile compounds.
-
Inlet : Use a split/splitless inlet, typically in split mode (e.g., 25:1) to avoid column overloading with the main monomer peak. Set inlet temperature to ~250°C.
-
Oven Program : Start at a low temperature (e.g., 40-50°C) to resolve highly volatile impurities, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to elute less volatile components.
-
MS System : Use electron ionization (EI) at 70 eV. Set the mass range to scan from m/z 35 to 400.
-
-
Data Acquisition :
-
Inject 1 µL of the prepared sample.
-
Acquire data in full scan mode to identify unknown impurities.
-
-
Data Processing & Analysis :
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum. Compare the spectrum against a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity and quantify known impurities by comparing their retention times and mass spectra to the prepared calibration standards.
-
Data Interpretation
-
The primary peak will be the 2-fluoroacrylate monomer.
-
Smaller peaks represent impurities. Their retention time gives a clue to their volatility and polarity, while the mass spectrum provides a molecular fingerprint for identification.
-
Common impurities to screen for include synthesis precursors, solvents, and by-products like dimers or oligomers.[9][19]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Quality Screen
FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint" of the sample by identifying its functional groups.[6] It excels as a quick, first-pass quality control check.
Causality of Choice: We use FTIR as a screening tool because of its speed, simplicity, and low cost. An FTIR spectrum can be acquired in under a minute with minimal sample preparation. While not inherently quantitative without extensive calibration, it is exceptionally good at confirming the presence of key functional groups (acrylate C=C, ester C=O) and detecting gross impurities that possess unique functional groups (e.g., -OH from residual alcohol, C≡N from acetonitrile).[20]
Experimental Protocol: FTIR-ATR
-
Instrument Setup :
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Collect a background spectrum of the clean, empty ATR crystal. This is critical for removing atmospheric (CO₂, H₂O) and instrumental interferences.
-
-
Sample Analysis :
-
Place a single drop of the liquid 2-fluoroacrylate monomer directly onto the ATR crystal.
-
Acquire the sample spectrum (e.g., by co-adding 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Data Processing :
-
The resulting spectrum (in absorbance) is ready for analysis. If necessary, an ATR correction can be applied by the instrument software.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Data Interpretation
-
Confirm Identity : The spectrum should show strong, characteristic absorbance bands for:
-
Detect Impurities : Look for unexpected peaks. A broad peak around 3200-3500 cm⁻¹ would indicate water or alcohol contamination. A sharp peak around 2250 cm⁻¹ would suggest nitrile impurity. The absence of such peaks provides confidence in the monomer's functional group purity.
Comparative Analysis of Spectroscopic Techniques
The selection of an analytical technique is always a balance of the required information, sensitivity, speed, and cost. A multi-faceted approach, leveraging the strengths of each method, provides the most robust validation.
| Feature | NMR Spectroscopy | GC-MS | FTIR Spectroscopy |
| Primary Use | Structure Elucidation, Quantification | Trace Impurity Identification & Quantification | Rapid Identity Confirmation, Functional Group Analysis |
| Sensitivity | Low (~0.1%) | Very High (ppm-ppb) | Low to Moderate (~1-5%) |
| Quantification | Excellent (Primary Method) | Excellent (with standards) | Poor (Qualitative/Semi-Quantitative) |
| Sample Prep | Moderate (dissolution, standard) | Moderate (dilution, standards) | Minimal (direct application) |
| Analysis Time | Moderate (15-60 min/sample) | Moderate (20-40 min/sample) | Fast (<2 min/sample) |
| Key Information | Atomic connectivity, stereochemistry, absolute purity | Volatile impurity profile, mass fragmentation | Functional group fingerprint |
| Limitations | Lower sensitivity, requires soluble samples | Limited to volatile/semi-volatile compounds | Low sensitivity, poor for isomeric impurities |
Conclusion and Recommendations
A comprehensive spectroscopic validation strategy for 2-fluoroacrylate monomer purity should not rely on a single technique. Instead, a tiered approach is recommended for maximum assurance:
-
Initial Screening (FTIR): Every incoming batch of monomer should be rapidly screened with FTIR-ATR. This serves as a fast, cost-effective identity check and guards against gross contamination or incorrect material.
-
Definitive Purity Assay (qNMR): A quantitative ¹H NMR, complemented by ¹⁹F NMR, should be used as the primary method for determining the absolute purity of the monomer. This provides an unbiased, structurally definitive assessment.
-
Trace Contaminant Analysis (GC-MS): For final qualification, especially for monomers used in sensitive applications like medical devices or pharmaceuticals, GC-MS analysis is essential to create a detailed profile of volatile and semi-volatile impurities that are below the detection limit of NMR.
By integrating these three spectroscopic methods, researchers and developers can build a holistic and scientifically rigorous understanding of their 2-fluoroacrylate monomer's purity, ensuring the quality, safety, and reliability of their final products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY . Afera. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
-
ICH Q2 Analytical Method Validation . Slideshare. [Link]
-
Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) . PMC. [Link]
-
Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films . MDPI. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . European Pharmaceutical Review. [Link]
- Synthesis of methyl 2-fluoroacrylate.
-
Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy . ResearchGate. [Link]
-
Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry . LCGC International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . Food and Drug Administration. [Link]
-
Comparison of Chemical Analysis of Residual Monomer in a Chemical-Cured Dental Acrylic Material to an FTIR Method . PubMed. [Link]
-
Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels . SciSpace. [Link]
-
A rapid and quantitative technique for assessing IgG monomeric purity, calibrated with the NISTmAb reference material . PMC. [Link]
- Preparation method of 2-fluoro methyl acrylate.
-
PROCESS FOR PREPARATION OF 2-FLUOROACRYLIC ESTERS . European Patent Office. [Link]
-
Methyl 2-fluoroacrylate . Jiangsu Haiheng Pharmaceutical Co.,Ltd. [Link]
-
Curing an Acrylate with FTIR Spectroscopy . AZoM. [Link]
-
Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR . Shimadzu. [Link]
-
NMR Spectroscopy . MSU chemistry. [Link]
-
Methyl 2-fluoroacrylate . PubChem - NIH. [Link]
-
Spectroscopic Methods . Saylor.org. [Link]
-
Spectroscopic methods . Fiveable. [Link]
-
Volatile compounds identified by GC-MS on acrylic adhesives and... . ResearchGate. [Link]
-
Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization . Leco.com. [Link]
-
[Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] . PubMed. [Link]
-
Determination of the Residual Monomers of EPIC-5242 . Regulations.gov. [Link]
-
NMR Spectroscopy . Chemistry LibreTexts. [Link]
-
Two-dimensional NMR studies of acrylate copolymers . Pure and Applied Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2,2,2-Trichloroethyl-2-fluoroacrylate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous safety protocols are not just about compliance; they are the bedrock of innovative and reproducible research. This guide provides essential, experience-driven safety and logistical information for handling 2,2,2-Trichloroethyl-2-fluoroacrylate. The procedural guidance herein is designed to be a self-validating system, ensuring the protection of personnel and the integrity of your work.
Understanding the Hazard: Why Acrylates Demand Respect
This compound belongs to the acrylate family of chemicals. Acrylates are known for their high reactivity, which makes them valuable in synthesis but also presents significant health hazards. The primary risks associated with acrylates include severe skin, eye, and respiratory irritation.[1][2] Furthermore, many acrylates are potent allergens and sensitizers, meaning repeated exposure can lead to a heightened allergic response.[3][4] The halogenated ethyl group in this specific compound may also contribute to its toxicity profile.
Given these properties, a robust personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Acrylate monomers can penetrate standard latex and vinyl gloves rapidly.[3] Nitrile offers better chemical resistance.[1] Double-gloving provides an additional protective barrier against potential tears or rapid permeation. |
| Eye and Face Protection | Chemical safety goggles with a tight seal and a full-face shield. | Protects against splashes of the liquid, which can cause serious eye damage.[1][2] A face shield offers an additional layer of protection for the entire face.[1] |
| Respiratory Protection | A half-face or full-face respirator with organic vapor cartridges. | Inhalation of acrylate vapors can lead to respiratory tract irritation, coughing, and shortness of breath.[1][2] A respirator is essential, especially in areas with inadequate ventilation. |
| Body Protection | A chemical-resistant apron or a full chemical-resistant suit. | Protects against splashes and spills that could lead to skin irritation or burns.[1] Materials like polyethylene or polyvinyl chloride (PVC) are recommended.[1] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the chemical's stability.
Engineering Controls: Your Primary Barrier
-
Ventilation: Always handle this compound in a certified chemical fume hood to prevent the buildup of harmful vapors.[5][6]
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the handling area.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[7] Avoid contact with skin and eyes.[4]
-
Grounding: This compound may be flammable.[4] Ground and bond containers and receiving equipment to prevent static discharge, which could be a source of ignition.[2][4]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to further mitigate ignition risks.[2][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][4]
-
Temperature: Store at refrigerated temperatures (2-8°C) to inhibit polymerization.[2]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.[7][9]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air.[4][10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[10] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[4] Seek immediate medical attention.[4][10] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.
Caption: Chemical Waste Disposal Workflow.
-
Waste Characterization: this compound should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste and any contaminated PPE through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4][8]
References
- 5 Essential Safety Tips for Working with Acrylic. (2023, June 17).
- 10 Acrylic Plastic Safety Tips To Know. (2024, May 7).
- What personal protective equipment is required when handling Acrylic Acid? - Blog. (2026, February 4).
- Acrylates in the Dental Office – Hazards and Hand Protection. (2012, August 22). Hourglass International, Inc.
- 2,2,2-Trifluoroethyl methacrylate SDS, 352-87-4 Safety Data Sheets. ECHEMI.
- 2,2,2-Trifluoroethyl methacrylate. CymitQuimica.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl Methacrylate. (2016, November 29).
- SAFETY DATA SHEET. (2025, August 8).
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
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- 5. flacrylic.com [flacrylic.com]
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- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
